4-Hydroxy-1H-indazole-3-carboxylic acid
Description
The exact mass of the compound 4-Hydroxy-1H-indazole-3-carboxylic acid is 178.03784206 g/mol and the complexity rating of the compound is 221. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Hydroxy-1H-indazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-1H-indazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-5-3-1-2-4-6(5)7(8(12)13)10-9-4/h1-3,11H,(H,9,10)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSXOIGNPIXBHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=NN2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646451 | |
| Record name | 4-Oxo-2,4-dihydro-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-93-7 | |
| Record name | 4-Hydroxy-1H-indazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxo-2,4-dihydro-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Hydroxy-1H-indazole-3-carboxylic acid (CAS 885519-93-7): A Privileged Scaffold in Medicinal Chemistry
Executive Summary
In modern drug discovery, the selection of starting building blocks—often termed "synblocks"—dictates the physicochemical trajectory of a lead optimization campaign. 4-Hydroxy-1H-indazole-3-carboxylic acid (CAS 885519-93-7) is a highly specialized, privileged scaffold utilized extensively by medicinal chemists[1]. The indazole core serves as a robust bioisostere for indoles and benzimidazoles, offering superior metabolic stability and a unique hydrogen-bonding profile. The specific substitution pattern of this molecule—a carboxylic acid at the C3 position and a hydroxyl group at the C4 position—creates a dense array of pharmacophoric features within a compact, rigid framework, making it an ideal anchor for combinatorial library generation.
Physicochemical Properties & Molecular Descriptors
Understanding the baseline descriptors of a synblock is critical for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of its downstream derivatives. The quantitative data for 4-hydroxy-1H-indazole-3-carboxylic acid is summarized below[1][2]:
| Property | Value |
| CAS Registry Number | 885519-93-7 |
| Molecular Formula | C8H6N2O3 |
| Molecular Weight | 178.14 g/mol |
| Monoisotopic Mass | 178.03784 Da |
| Predicted XlogP | 1.1 |
| InChIKey | XWSXOIGNPIXBHE-UHFFFAOYSA-N |
Structural Rationale & Pharmacophore Utility
The utility of 4-hydroxy-1H-indazole-3-carboxylic acid stems from the logical relationship between its functional groups and biological target interactions.
-
The Indazole Core (N1/N2): The N1-H and N2 atoms act as a bidentate hydrogen bond donor-acceptor pair. This motif is classically employed to interact with the ATP-binding hinge region of kinases or the NAD+ binding pocket of poly(ADP-ribose) polymerase (PARP).
-
The C3-Carboxylic Acid: This moiety serves as the primary synthetic handle. It is typically converted into a carboxamide via coupling with diverse amines. The resulting 1H-indazole-3-carboxamides are well-documented, potent ligands for the serotonin 4 receptor (5-HT4R)[3] and cannabinoid receptor type 1 (CB1R)[4].
-
The C4-Hydroxyl Group: The presence of the C4-hydroxyl introduces a critical dynamic. When the C3 position is converted to an amide, the C4-hydroxyl can form a strong intramolecular hydrogen bond with the amide carbonyl oxygen. This interaction restricts the rotatable bond between the indazole ring and the amide, locking the molecule into a planar conformation. Conformational restriction minimizes the entropic penalty upon target binding, often leading to significantly enhanced binding affinity.
Pharmacophore features of 4-hydroxy-1H-indazole-3-carboxylic acid and target interactions.
Experimental Methodologies: Functionalization Workflows
To synthesize target libraries, the C3-carboxylic acid must be functionalized. Traditional carbodiimide coupling (e.g., EDC/HOBt) often suffers from low yields when applied to indazole-3-carboxylic acids due to steric hindrance and the electron-withdrawing nature of the indazole ring. Therefore, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice[5][6]. The 7-azabenzotriazole leaving group generated by HATU accelerates the amidation of sterically hindered or poorly nucleophilic amines.
Protocol: HATU-Mediated Amide Coupling
This protocol is designed as a self-validating system, ensuring that intermediate formation and reaction completion can be analytically tracked[5][6].
Step 1: Activation Dissolve 4-hydroxy-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.1 M concentration under an inert argon atmosphere. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: The non-nucleophilic DIPEA deprotonates the carboxylic acid and neutralizes any amine hydrochloride salts without competing for the activated ester.
Step 2: Coupling Reagent Addition Add HATU (1.2 eq) to the solution. Stir at room temperature for 15-30 minutes. Causality: This incubation period is strictly required to allow the complete formation of the active O-(7-azabenzotriazol-1-yl) ester intermediate before the amine is introduced.
Step 3: Amine Addition Introduce the desired primary or secondary amine (1.1 eq). For aniline derivatives or highly sterically hindered amines, gentle heating (40–45 °C) may be applied.
Step 4: Reaction Monitoring (Self-Validation) Stir the mixture for 8–16 hours. Monitor reaction progress via LC-MS. Validation: The disappearance of the starting material mass (m/z [M+H]+ 179.04) and the appearance of the target mass confirms completion.
Step 5: Workup Quench the reaction by pouring the mixture into ice-cold water. If the product precipitates, isolate it via vacuum filtration. Otherwise, extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with 10% aqueous citric acid, saturated aqueous NaHCO3, and brine. Causality: This specific sequence removes DIPEA, unreacted acid, and highly polar HATU byproducts (such as HOAt).
Step 6: Purification Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography or preparative HPLC.
Standard HATU-mediated amide coupling workflow for 1H-indazole-3-carboxylic acid derivatives.
Analytical Validation & Quality Control
To ensure the trustworthiness of the synthesized derivatives, rigorous analytical confirmation is required:
-
LC-MS: Confirm the target mass. The presence of the C4-hydroxyl often leads to a characteristic fragmentation pattern (e.g., loss of H2O, -18 Da) in positive ion mode.
-
1H NMR (DMSO-d6): The indazole N1-H typically appears as a broad singlet downfield (>13.0 ppm). The C4-hydroxyl proton will also appear as a distinct singlet (often exchanging with D2O). The aromatic protons (C5, C6, C7) will present a characteristic AMX or ABX spin system depending on the exact electronic environment induced by the C3-amide.
References
Sources
- 1. CAS 885519-93-7 | 4-hydroxy-1H-indazole-3-carboxylic acid - Synblock [synblock.com]
- 2. PubChemLite - C8H6N2O3S - Explore [pubchemlite.lcsb.uni.lu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 6. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Structural and Synthetic Profiling of 4-Hydroxy-1H-indazole-3-carboxylic Acid: A Privileged Scaffold in Drug Discovery
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Focus: Physicochemical profiling, synthetic methodologies, and pharmacophore modeling.
Executive Summary
In contemporary medicinal chemistry, the indazole core represents a highly privileged heterocyclic scaffold, frequently utilized as a bioisostere for indole and benzimidazole. Specifically, 4-hydroxy-1H-indazole-3-carboxylic acid (CAS: 885519-93-7) has emerged as a high-value building block[1]. The unique spatial arrangement of the 4-hydroxyl group adjacent to the 3-carboxylic acid introduces complex intramolecular hydrogen bonding dynamics, significantly altering the molecule's physicochemical properties, pKa, and target-binding profile. This technical whitepaper dissects the structural nuances, outlines a self-validating synthetic protocol, and explores the mechanistic applications of this compound in the development of kinase and HSP90 inhibitors[2][3].
Physicochemical Profiling & Structural Nuances
The substitution pattern of 4-hydroxy-1H-indazole-3-carboxylic acid dictates its behavior in both synthetic environments and biological systems. The most critical structural feature is the intramolecular hydrogen bond formed between the 4-hydroxyl proton and the carbonyl oxygen of the 3-carboxylic acid.
Causality of Intramolecular Interactions
This pseudo-six-membered ring formation has three profound effects:
-
Conformational Locking: It restricts the rotation of the C3-carboxylate, forcing it into coplanarity with the indazole core.
-
pKa Modulation: The stabilization of the carboxylate anion via hydrogen bonding from the 4-OH group lowers the pKa of the carboxylic acid compared to its 5- or 6-hydroxy isomers.
-
Membrane Permeability: By masking two polar hydrogen bond donors/acceptors, the topological polar surface area (TPSA) is effectively reduced in non-polar environments, enhancing passive cellular permeability.
Quantitative Data Summary
Table 1: Key Physicochemical Properties [1]
| Property | Value | Structural Implication |
| CAS Registry Number | 885519-93-7 | Unique identifier for procurement and literature tracking. |
| Molecular Formula | C | Indicates high atom economy for fragment-based drug design. |
| Molecular Weight | 178.14 g/mol | Ideal fragment size (Rule of 3 compliant). |
| H-Bond Donors (HBD) | 3 (N-H, O-H, COOH) | High potential for kinase hinge-region interactions. |
| H-Bond Acceptors (HBA) | 4 | Facilitates solvent-exposed pocket binding. |
Synthetic Methodologies: Directed C3-Carboxylation
While traditional syntheses of indazole-3-carboxylic acids rely on the diazotization and cyclization of substituted 2-aminophenylacetic acids or isatins[4], these routes often suffer from poor regioselectivity when electron-donating groups (like a 4-hydroxyl) are present.
To ensure high purity and regiocontrol, a directed C-H functionalization strategy is preferred. By globally protecting the heteroatoms, we can leverage the inherent acidity of the C3 proton for directed lithiation and subsequent carboxylation[5].
Synthetic Workflow Diagram
Directed C3-carboxylation synthetic workflow for 4-hydroxy-1H-indazole-3-carboxylic acid.
Step-by-Step Experimental Protocol
Step 1: Global Protection (SEM-Cl)
-
Rationale: Free -OH and -NH protons are highly acidic (pKa ~10 and ~14, respectively) and will rapidly quench organolithium reagents. Protecting them with 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) ensures compatibility with strong bases.
-
Procedure:
-
Dissolve 4-hydroxy-1H-indazole (1.0 eq) in anhydrous DMF (0.2 M) under an argon atmosphere.
-
Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and cool the mixture to 0°C.
-
Add SEM-Cl (2.2 eq) dropwise over 15 minutes.
-
Stir at room temperature for 4 hours.
-
Quench with saturated aqueous NH
Cl, extract with EtOAc, and purify via silica gel chromatography to isolate the bis-SEM protected intermediate.
-
Step 2: C3-Lithiation and Carboxylation
-
Rationale: The N1-SEM group acts as a weak directing group, but the C3 position of the indazole is naturally the most acidic C-H bond on the heterocyclic core. Deprotonation with n-BuLi generates a C3-lithio species, which acts as a strong nucleophile toward electrophilic CO
[5]. -
Procedure:
-
Dissolve the protected intermediate in anhydrous THF (0.1 M) under Argon.
-
Cool the reaction vessel to -78°C using a dry ice/acetone bath.
-
Add n-Butyllithium (n-BuLi, 1.2 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78°C to ensure complete lithiation.
-
Bubble vigorously dried CO
gas through the solution for 1 hour at -78°C. -
Gradually warm to room temperature and quench with 1M HCl. Extract the organic layer with EtOAc and concentrate in vacuo.
-
Step 3: Global Deprotection
-
Rationale: SEM groups are acid-labile. Refluxing in methanolic HCl selectively cleaves the acetal linkages, releasing the free hydroxyl and amine without decarboxylating the C3-acid.
-
Procedure:
-
Dissolve the crude protected carboxylic acid in Methanol (0.1 M).
-
Add concentrated HCl (10 eq) and heat to reflux for 6 hours.
-
Monitor by LC-MS until complete deprotection is observed.
-
Concentrate in vacuo and triturate the resulting residue with cold diethyl ether to precipitate the pure 4-hydroxy-1H-indazole-3-carboxylic acid.
-
Analytical Characterization Standards
To validate the integrity of the synthesized compound, the following analytical parameters serve as a benchmark for quality control.
Table 2: Expected Analytical Characterization Data [1]
| Analytical Method | Parameters / Expected Signals | Structural Validation |
| Absence of C3-proton ( | ||
| Peak at 165.2 ppm confirms the presence of the C3-carboxylic acid carbonyl. | ||
| LC-MS (ESI-) | m/z 177.0 [M-H] | Confirms the exact mass of the deprotonated target molecule. |
Mechanistic Applications in Drug Discovery
The 4-hydroxy-1H-indazole-3-carboxylic acid fragment is a highly versatile pharmacophore. It is frequently utilized in the design of HSP90 inhibitors and CDK/VEGFR kinase inhibitors [2][3].
Pharmacophore Binding Model
When incorporated into a larger drug molecule (e.g., via amide coupling at the C3 position), the indazole core acts as a rigid, aromatic anchor. The N1 and N2 nitrogen atoms are perfectly spaced to interact with the hinge region of kinases (e.g., forming bidentate hydrogen bonds with backbone amide/carbonyl residues). Concurrently, the 4-hydroxyl group can either form an intramolecular hydrogen bond to lock the conformation or act as a solvent-exposed donor to interact with basic residues (like Lysine or Arginine) in the binding pocket.
Pharmacophore model illustrating key target interactions and intramolecular hydrogen bonding.
By understanding the causality between the compound's 3D electron density and its target environment, researchers can leverage 4-hydroxy-1H-indazole-3-carboxylic acid to systematically improve the binding affinity and pharmacokinetic profiles of novel therapeutics.
References
- CAS 885519-93-7 | 4-hydroxy-1H-indazole-3-carboxylic acid - Synblock.Synblock Inc.
- Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
- Practical synthesis of 1H-indazole-3-carboxylic acid and its deriv
- HSP90 inhibitory indazole derivatives, compositions containing them and uses thereof.
Sources
- 1. CAS 885519-93-7 | 4-hydroxy-1H-indazole-3-carboxylic acid - Synblock [synblock.com]
- 2. HU228502B1 - Indazole derivatives and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - Google Patents [patents.google.com]
- 3. KR20110128942A - HSP0 inhibitory indazole derivatives, compositions containing them and uses thereof - Google Patents [patents.google.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. derpharmachemica.com [derpharmachemica.com]
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Hydroxy-1H-indazole-3-carboxylic Acid
Executive Summary
In modern medicinal chemistry, the indazole scaffold represents a "privileged structure" capable of interacting with a wide array of biological targets. 4-Hydroxy-1H-indazole-3-carboxylic acid is a highly versatile, bicyclic heteroaromatic building block. Its unique substitution pattern—a carboxylic acid at the C-3 position and a hydroxyl group at the C-4 position—provides orthogonal synthetic handles that are highly sought after in drug discovery. As a Senior Application Scientist, I have observed that this specific spatial arrangement allows researchers to systematically probe structure-activity relationships (SAR), particularly in the development of kinase inhibitors, HSP90 modulators, and anti-inflammatory agents[1][2].
This guide provides an in-depth technical analysis of its physicochemical properties, structural causality, and field-proven experimental workflows for its functionalization.
Physicochemical Properties & Molecular Identity
Before designing synthetic routes or biological assays, it is critical to establish the precise molecular identity and quantitative parameters of the starting material. The table below summarizes the core physicochemical data for 4-Hydroxy-1H-indazole-3-carboxylic acid[3][4][5].
| Property | Value |
| Compound Name | 4-Hydroxy-1H-indazole-3-carboxylic acid |
| CAS Registry Number | 885519-93-7 |
| Molecular Formula | C8H6N2O3 |
| Molecular Weight | 178.14 g/mol |
| Monoisotopic Mass | 178.03784 Da |
| SMILES | C1=CC2=C(C(=C1)O)C(=NN2)C(=O)O |
| InChIKey | XWSXOIGNPIXBHE-UHFFFAOYSA-N |
| Predicted [M+H]+ (m/z) | 179.04512 |
Structural Causality & Mechanistic Reactivity
Successful drug development requires understanding why a molecule behaves the way it does. The reactivity and pharmacological utility of 4-Hydroxy-1H-indazole-3-carboxylic acid are driven by three distinct structural domains:
-
The Indazole Core (N1-N2): The rigid, planar aromatic system is capable of
stacking within protein binding pockets. The adjacent nitrogen atoms (N1 and N2) act as a bidentate hydrogen-bonding motif, frequently utilized to anchor the molecule into the ATP-binding hinge region of kinases[6]. -
The C-3 Carboxylic Acid: This acts as the primary synthetic handle. Carboxylic acids are readily converted into esters or amides[7]. In rational drug design, amidation at C-3 is used to project diverse substituents into solvent-exposed regions or deep hydrophobic pockets of target enzymes, thereby tuning target selectivity.
-
The C-4 Hydroxyl Group: The hydroxyl group introduces an electron-donating effect that enriches the electron density of the indazole ring. More importantly, it serves as a critical hydrogen bond donor/acceptor. Synthetically, it allows for orthogonal functionalization (e.g., etherification via the Mitsunobu reaction or direct alkylation) without interfering with the C-3 carboxylate, provided that appropriate protecting group strategies are employed.
Experimental Workflow: Orthogonal Functionalization
To utilize this compound effectively, one must selectively modify one functional group while preserving the others. The following is a self-validating, step-by-step protocol for the selective methyl esterification of the C-3 carboxylic acid , a necessary prerequisite before modifying the C-4 hydroxyl group[1][8].
Objective: Synthesis of Methyl 4-hydroxy-1H-indazole-3-carboxylate
Causality Check: Standard Fischer esterification can be sluggish due to the electronic deactivation of the C-3 position by the adjacent indazole nitrogens. Using thionyl chloride (
Step-by-Step Methodology:
-
Preparation: Suspend 4-Hydroxy-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous methanol (0.2 M concentration) under an inert argon atmosphere.
-
Rationale: Argon prevents oxidative degradation; anhydrous conditions prevent the competitive hydrolysis of the transient acyl chloride intermediate.
-
-
Activation: Cool the suspension to 0 °C using an ice bath. Add thionyl chloride (1.5 eq) dropwise over 15 minutes.
-
Rationale:
reacts with methanol to generate and acts as a dehydrating agent. The low temperature strictly controls the exothermic reaction and minimizes side reactions.
-
-
Propagation: Attach a reflux condenser and heat the mixture to 65 °C for 12 hours. Monitor the reaction progression via LC-MS or TLC (DCM:MeOH 9:1).
-
Rationale: Thermal energy is required to overcome the activation barrier for the sterically hindered C-3 position.
-
-
Quenching & Isolation: Once complete, concentrate the mixture in vacuo to remove excess methanol and
. Resuspend the crude residue in ethyl acetate and carefully neutralize with saturated aqueous until the aqueous layer reaches pH 7-8. Extract the organic layer, wash with brine, dry over anhydrous , and concentrate.-
Rationale: Neutralization frees the basic indazole nitrogens from their
salts, allowing the neutral ester product to partition cleanly into the organic phase.
-
-
Self-Validation System: Confirm the product identity and purity.
-
LC-MS: Look for the expected
peak at 193.06 m/z. -
1H NMR: Validate success by the appearance of a new 3H singlet around 3.9 ppm, corresponding to the newly formed methyl ester group, while ensuring the C-4 phenolic OH signal remains intact.
-
Pharmacological Relevance & Applications
Once functionalized, derivatives of 4-Hydroxy-1H-indazole-3-carboxylic acid are deployed across several therapeutic areas:
-
Kinase Inhibitors: By converting the C-3 acid into complex amides, researchers have developed potent inhibitors of angiogenesis-related kinases such as VEGF-R2 and TEK[6].
-
HSP90 Modulators: The indazole scaffold is highly effective at mimicking the natural ligand in the ATP-binding pocket of Heat Shock Protein 90 (HSP90), disrupting the folding of client proteins essential for cancer cell survival[2].
-
Anti-inflammatory Agents: Esterified derivatives (e.g., methyl 1H-indazole-3-carboxylate analogs) have demonstrated efficacy as inhibitors of human neutrophil elastase, showcasing their potential in treating chronic inflammatory disorders[1][8].
Figure 1: Pharmacophore diversification of 4-Hydroxy-1H-indazole-3-carboxylic acid.
References
-
PubChemLite (Université du Luxembourg) - 4-hydroxy-1h-indazole-3-carboxylic acid (C8H6N2O3). Available at: [Link]
-
Bloom Tech - What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? Available at:[Link]
- Google Patents (HU228502B1) - Indazole derivatives and pharmaceutical compositions for inhibiting protein kinases.
- Google Patents (KR20110128942A) - HSP90 inhibitory indazole derivatives, compositions containing them and uses thereof.
Sources
- 1. bloomtechz.com [bloomtechz.com]
- 2. KR20110128942A - HSP0 inhibitory indazole derivatives, compositions containing them and uses thereof - Google Patents [patents.google.com]
- 3. CAS 885519-93-7 | 4-hydroxy-1H-indazole-3-carboxylic acid - Synblock [synblock.com]
- 4. molcore.com [molcore.com]
- 5. PubChemLite - 4-hydroxy-1h-indazole-3-carboxylic acid (C8H6N2O3) [pubchemlite.lcsb.uni.lu]
- 6. HU228502B1 - Indazole derivatives and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - Google Patents [patents.google.com]
- 7. chemimpex.com [chemimpex.com]
- 8. CAS 43120-28-1: Methyl 1H-indazole-3-carboxylate [cymitquimica.com]
Technical Guide: Biological Activity of 4-Hydroxyindazole-3-Carboxylic Acid Derivatives
Executive Summary
The 4-hydroxyindazole-3-carboxylic acid scaffold represents a highly specialized subclass of the indazole "privileged structure." While the parent indazole ring is ubiquitous in FDA-approved drugs (e.g., Axitinib, Pazopanib), the specific substitution pattern at the 4-position combined with a 3-carboxyl moiety offers unique electronic and steric advantages.[1]
This guide analyzes the pharmacological potential of this scaffold, focusing on its role as a precursor for kinase inhibitors (FGFR, VEGFR) and CRAC channel blockers .[1] Unlike the more common 5- or 6-substituted indazoles, the 4-hydroxy derivative provides a critical "molecular handle" for optimizing solubility and binding affinity in solvent-exposed regions of protein active sites.
Chemical Basis & Structural Significance[2][3][4][5][6]
The "Ortho-Like" Interaction
The defining feature of 4-hydroxyindazole-3-carboxylic acid is the proximity of the hydroxyl group (C4) to the carboxylic acid/amide (C3).[1]
-
Intramolecular Hydrogen Bonding: In the free acid or amide form, the 4-OH group can act as a hydrogen bond donor to the carbonyl oxygen at C3.[1] This locks the molecule into a pseudo-tricyclic planar conformation, reducing the entropic penalty upon binding to a receptor.[1]
-
Electronic Modulation: The 4-OH is an electron-donating group (EDG) by resonance, which increases the electron density of the pyrazole ring, potentially affecting the pKa of the N1-proton and modulating metabolic stability.[1]
SAR Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.
Figure 1: Structural Activity Relationship (SAR) map highlighting the divergent synthetic pathways for therapeutic applications.[1]
Therapeutic Applications
Kinase Inhibition (Oncology)
The most high-value application of 4-hydroxyindazole derivatives is in the design of ATP-competitive kinase inhibitors.[1]
-
Mechanism: The indazole core mimics the adenine ring of ATP, forming hydrogen bonds with the kinase "hinge region" (typically via N1 and N2).[1]
-
Role of 4-OH: In many kinase pockets (e.g., FGFR, VEGFR), the region adjacent to the hinge is solvent-exposed. Converting the 4-OH into a 4-alkoxy ether allows medicinal chemists to append solubilizing groups (like piperazines or morpholines) that reach out of the pocket without disrupting the core binding mode.[1]
-
Data Support: Studies on related 4-substituted indazoles demonstrate IC50 values in the low nanomolar range (10–50 nM) against angiogenic kinases [1, 2].[1]
Ion Channel Modulation (Immunology)
Indazole-3-carboxamides are potent blockers of Calcium-Release Activated Calcium (CRAC) channels, which regulate T-cell activation.[1]
-
Activity Profile: Derivatives with specific amide substitutions (e.g., 2,4-dichlorobenzyl) have shown sub-micromolar potency (IC50 ~0.67 µM) in blocking calcium influx in mast cells [3].[1]
-
4-Position Effect: While most literature focuses on unsubstituted or 5-substituted variants, the 4-hydroxy/methoxy group introduces steric bulk that can improve selectivity against related channels (e.g., Kv1.[1]3) by altering the twist angle of the amide bond.[1]
Antimicrobial & Anti-inflammatory[1][7]
-
Hydrazide Derivatives: Condensation of the 3-carboxylic acid with hydrazine yields hydrazides that exhibit broad-spectrum antibacterial activity against S. aureus and E. coli.[1] The mechanism likely involves metal ion chelation essential for bacterial metalloenzymes [4].[1]
Experimental Protocols
Synthesis of 4-Hydroxyindazole-3-Carboxylic Acid
Rationale: Direct carboxylation of the indazole ring is challenging due to N-proton acidity.[1] The most robust method involves protection followed by directed lithiation.[1]
Reagents:
-
SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride)[1]
-
Dry CO2 gas
Protocol:
-
Protection: Dissolve 4-hydroxyindazole (1.0 eq) in DMF at 0°C. Add NaH (1.2 eq) followed by SEM-Cl (1.1 eq). Stir for 2h to protect the N1 position. Note: O-protection may also occur; selective conditions or double protection strategies may be required.
-
Lithiation: Dissolve the protected indazole in anhydrous THF under Argon. Cool to -78°C.[1]
-
Metalation: Add n-BuLi (1.2 eq) dropwise. The directing effect of the SEM group (and potentially the 4-O-substituent if protected) facilitates C3-lithiation.[1] Stir for 1h at -78°C.
-
Carboxylation: Bubble dry CO2 gas through the solution for 30 mins while maintaining -78°C.
-
Quench: Warm to RT and quench with saturated NH4Cl. Acidify to pH 3 with 1N HCl.
-
Workup: Extract with EtOAc, dry over Na2SO4, and concentrate.
-
Deprotection: Reflux in EtOH/HCl to remove SEM/protecting groups if the free acid is desired.[1]
Kinase Inhibition Assay (Generic Protocol)
Rationale: To validate the activity of 4-alkoxy derivatives against targets like VEGFR2.[1]
-
Preparation: Dilute compounds in DMSO (10-point dose-response, start at 10 µM).
-
Enzyme Mix: Combine recombinant VEGFR2 kinase, substrate peptide (e.g., Poly Glu:Tyr), and reaction buffer (HEPES, MgCl2, MnCl2, DTT).[1]
-
Reaction: Add ATP (at Km concentration) to initiate.[1] Incubate at 25°C for 60 mins.
-
Detection: Use ADP-Glo™ or similar chemiluminescent assay to quantify ATP consumption.[1]
-
Analysis: Fit data to a sigmoidal dose-response curve to calculate IC50.
Future Outlook
The 4-hydroxyindazole-3-carboxylic acid scaffold is underutilized compared to its 5- and 6-isomers.[1] Future development should focus on:
-
PROTAC Linkers: The 4-OH position is an ideal attachment point for E3 ligase linkers, as it points towards the solvent front in many kinase pockets.[1]
-
Dual Inhibitors: Designing molecules that simultaneously target kinases (via the hinge-binding core) and inhibit cytokine release (via the 3-carboxamide tail).[1]
References
-
Synthesis and biological evaluation of indazole derivatives. European Journal of Medicinal Chemistry, 2011.[1] Link
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2018.[1] Link
-
Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 2017.[1] Link
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 2012.[1] Link
-
Directed Lithiation of Protected 4-Chloropyrrolopyrimidine. PMC, 2013.[1] (Methodology Reference). Link
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The Indazole-3-Carboxylic Acid Scaffold: A Privileged Motif in Modern Drug Discovery
An In-Depth Technical Guide for Drug Discovery Professionals
Abstract
The indazole ring system, a bioisostere of the native indole nucleus, represents a cornerstone in medicinal chemistry, lending itself to a wide array of pharmacological activities.[1][2][3] Among its derivatives, the indazole-3-carboxylic acid (I3CA) scaffold has emerged as a particularly fruitful starting point for the development of novel therapeutics. The carboxylic acid at the 3-position serves as a versatile chemical handle, enabling extensive derivatization to precisely modulate biological activity, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of the I3CA scaffold, covering its synthesis, key mechanisms of action across diverse therapeutic areas, and practical insights into structure-activity relationships. It is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.
The Strategic Importance of the I3CA Scaffold
The indazole core's value lies in its rigid bicyclic structure and its ability to participate in crucial hydrogen bonding interactions within biological targets.[2] The strategic placement of the carboxylic acid at the C3 position provides a key vector for chemical modification. This functional group can be readily converted into amides, esters, and other bioisosteric replacements, allowing chemists to systematically probe the chemical space around the core and optimize interactions with target proteins.[4][5] This inherent versatility has led to the discovery of I3CA-based molecules with applications in oncology, immunology, neurology, and even contraception.[3][6][7][8]
Synthesis and Derivatization: Building the Toolbox
A robust and flexible synthetic strategy is paramount for any successful drug discovery campaign. The I3CA scaffold can be accessed through several reliable routes, with subsequent derivatization enabling the creation of large, diverse chemical libraries.
Core Synthesis of 1H-Indazole-3-Carboxylic Acid
Two primary strategies are commonly employed for the synthesis of the parent I3CA core:
-
Carboxylation of a Protected Indazole: This method involves the protection of the indazole nitrogen (e.g., with SEM-chloride), followed by directed ortho-metalation using a strong base like n-butyl lithium.[1][9] The resulting lithiated species is then quenched with carbon dioxide gas to install the carboxylic acid at the 3-position, followed by deprotection. The causality behind this choice is precision; the directed metalation ensures regioselective carboxylation exclusively at the C3 position.[9]
-
Cyclization of Phenylacetic Acid Derivatives: A more scalable approach often begins with a substituted 2-nitrophenylacetic acid.[5] The synthesis proceeds through reduction of the nitro group to an amine, followed by diazotization and intramolecular cyclization to form the indazole ring system. This route is often preferred for larger-scale synthesis due to the availability of starting materials and more manageable reaction conditions.[5]
Key Derivatization Strategies
With the core in hand, the true power of the scaffold is unlocked through derivatization at two key positions: the C3-carboxylic acid and the N1-indazole nitrogen.
-
Amide Bond Formation (at C3): The most prevalent modification is the formation of indazole-3-carboxamides. This is typically achieved using standard peptide coupling reagents. The choice of coupling agent is critical for ensuring high yield and purity.
-
EDC/HOBt: A cost-effective and reliable combination for activating the carboxylic acid. HOBt acts as an additive to suppress side reactions and minimize racemization, making it a workhorse for initial library synthesis.[1][10]
-
HATU/DIPEA: A more potent coupling system often used for more challenging or hindered amine couplings, ensuring reaction completion where other reagents might fail.[11][12]
-
-
N-Alkylation/Arylation (at N1): The N1 position offers another vector for exploring structure-activity relationships. N-substitution is typically achieved by treating the N-H indazole with a suitable electrophile (e.g., an alkyl or benzyl halide) in the presence of a base such as sodium hydride (NaH) or potassium carbonate.[4] This modification can profoundly impact potency and selectivity by orienting the substituent towards new binding pockets in the target protein.
Caption: General synthetic workflow for I3CA derivatives.
Therapeutic Applications and Mechanisms of Action
The I3CA scaffold has been successfully applied across multiple disease areas, demonstrating its versatility.
Oncology
I3CA derivatives have made a significant impact in oncology, primarily by targeting cancer metabolism and key signaling kinases.[2][13]
-
Metabolic Reprogramming (Lonidamine): Lonidamine, an I3CA derivative, disrupts the unique energy metabolism of cancer cells.[13][14] It exerts a dual mechanism of action by inhibiting mitochondrially-bound hexokinase II, a key enzyme in the glycolytic pathway (the Warburg effect), and by blocking the mitochondrial pyruvate carrier (MPC).[14][15][16] This starves tumor cells of the energy required for rapid proliferation and can lead to intracellular acidification by inhibiting lactate efflux.[15][17]
Caption: Mechanism of action of Lonidamine in cancer metabolism.
-
Kinase Inhibition: The indazole scaffold is a privileged structure for ATP-competitive kinase inhibitors. I3CA derivatives have been developed as potent inhibitors of Glycogen Synthase Kinase 3β (GSK-3β) and Aurora Kinase A, enzymes implicated in cell cycle progression and survival.[2][18][19] The carboxamide moiety often forms critical hydrogen bonds with the kinase hinge region, ensuring high-affinity binding.[2]
Anti-inflammatory and Immunomodulatory Activity
-
CRAC Channel Blockade: In the field of immunology, indazole-3-carboxamides have been identified as potent blockers of Calcium-Release Activated Calcium (CRAC) channels.[4][20] These channels are critical for mast cell activation, a key event in allergic and inflammatory responses.[20] Blocking the influx of extracellular calcium stabilizes mast cells, preventing the release of pro-inflammatory mediators.[4]
Neurological Disorders
The ability of small molecules to cross the blood-brain barrier makes the indazole scaffold attractive for treating central nervous system disorders.[6]
-
GSK-3β Inhibition: Aberrant GSK-3β activity is linked to neurodegenerative conditions like Alzheimer's disease and mood disorders.[3][8][21] I3CA-based GSK-3β inhibitors have shown efficacy in preclinical models of mania, highlighting their potential as mood stabilizers.[19]
-
nNOS Inhibition: While not an I3CA derivative itself, the related compound 7-nitroindazole is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS).[22] Overproduction of nitric oxide by nNOS contributes to neurotoxicity in diseases like Parkinson's and Alzheimer's.[22] This demonstrates the potential of the broader indazole scaffold for targeting neurological pathways.
Male Contraception
-
Gamendazole: In a unique application, the I3CA derivative Gamendazole has been developed as an experimental non-hormonal male contraceptive.[23][24] It is a derivative of the anti-cancer agent lonidamine.[23]
-
Mechanism of Action: Gamendazole functions as an antispermatogenic agent by disrupting the junctional complexes between Sertoli cells and developing spermatids in the testes.[23][24] It achieves this by binding to and inhibiting Heat Shock Protein 90 Beta (HSP90AB1) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1) in Sertoli cells.[24][25] This inhibition disrupts downstream signaling, including the AKT pathway, leading to the detachment of spermatids and reversible infertility.[24][25][26]
Caption: Proposed mechanism of Gamendazole in Sertoli cells.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the I3CA scaffold has yielded critical insights for rational drug design. The causality for success often lies in subtle structural and stereochemical changes.
| Target Class | Scaffold Position | SAR Finding | Rationale & Implication |
| CRAC Channel Blockers | C3-Amide Linker | The -CO-NH-Ar regioisomer is critical for activity; the reverse amide (-NH-CO-Ar) is inactive.[4][20] | This unprecedented requirement suggests a highly specific hydrogen bond donor/acceptor pattern in the target binding site. Reversing the amide eliminates this key interaction. |
| EP4 Antagonists | Indazole Core | The 2H-indazole regioisomer provides significantly higher potency than the 1H isomer.[12] | The position of the N-H or N-substituent dramatically alters the molecule's overall shape and dipole moment, affecting how it fits into the EP4 receptor binding pocket. |
| GSK-3β Inhibitors | N1-Substituent | A basic piperidine nitrogen combined with a lipophilic phenyl ring led to potent off-target hERG channel inhibition.[19] | This highlights a classic drug development challenge. The combination of basicity and lipophilicity is a known pharmacophore for hERG binding. Optimization required reducing basicity or lipophilicity to gain selectivity. |
| Anticancer Agents | N1-Substituent | Introduction of 2,3-difluorophenyl at N1 significantly enhanced activity against some kinases.[2] | The electron-withdrawing fluorine atoms can modulate the electronics of the indazole ring and create specific favorable interactions (e.g., halogen bonds) within the active site. |
Key Experimental Protocols
The following protocols provide a validated framework for the synthesis and biological evaluation of novel I3CA derivatives.
Protocol 1: General Synthesis of a 1H-Indazole-3-Carboxamide Derivative
This protocol describes a standard amide coupling procedure using HATU, a highly efficient coupling reagent.
-
Reaction Setup: To a solution of 1H-indazole-3-carboxylic acid (1.0 mmol, 1 equiv) in anhydrous DMF (6.0 mL) in a dry, argon-flushed round-bottom flask, add the desired amine (1.1 mmol, 1.1 equiv).
-
Reagent Addition: Add HATU (1.2 mmol, 1.2 equiv) to the mixture, followed by the dropwise addition of diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction is a self-validating checkpoint. Monitor completion by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes as eluent) until the starting carboxylic acid spot is consumed (typically 4-6 hours).
-
Workup: Upon completion, pour the reaction mixture into ice water (20 mL). This will precipitate the crude product.
-
Extraction: If a solid precipitates, filter and wash with water and diethyl ether. If the product remains in solution, extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude residue by silica gel column chromatography to yield the final, pure 1H-indazole-3-carboxamide derivative.[1][12] Characterization by ¹H NMR and LC-MS will confirm structure and purity.
Protocol 2: In Vitro Calcium Influx Assay for CRAC Channel Inhibition
This protocol outlines a method to assess the functional inhibition of CRAC channels in a mast cell line.
-
Cell Preparation: Plate RBL-2H3 mast cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 45-60 minutes.
-
Compound Incubation: Wash the cells to remove excess dye. Add the buffer containing various concentrations of the test indazole-3-carboxamide derivative (and a vehicle control, e.g., 0.1% DMSO). Incubate for 15-20 minutes.
-
Calcium Store Depletion: To initiate store-operated calcium entry, deplete the intracellular calcium stores by adding thapsigargin, an inhibitor of the SERCA pump, in a calcium-free buffer.
-
Calcium Influx Measurement: Measure fluorescence on a plate reader. After the signal stabilizes, add a solution containing CaCl₂ to the wells to initiate calcium influx through the now-open CRAC channels.
-
Data Analysis: Record the fluorescence intensity over time. The peak fluorescence after CaCl₂ addition corresponds to calcium influx. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation. This quantitative endpoint validates the compound's biological activity.[4]
Conclusion and Future Outlook
The Indazole-3-carboxylic acid scaffold has proven to be an exceptionally valuable and versatile core in drug discovery. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, ensures its continued relevance. From targeting the metabolic vulnerabilities of cancer cells with Lonidamine to the immunomodulatory effects of CRAC channel blockers and the unique antispermatogenic activity of Gamendazole, the I3CA motif has given rise to a wealth of chemical tools and potential therapeutics. Future efforts will likely focus on developing next-generation derivatives with improved selectivity profiles, particularly in the kinase inhibitor space, and exploring novel applications in areas such as anti-infectives and fibrotic diseases. The foundational knowledge and protocols outlined in this guide provide a solid framework for scientists to continue unlocking the full therapeutic potential of this remarkable scaffold.
References
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- Patsnap Synapse. (2024). What is Lonidamine used for?.
- Grokipedia. (2023). Gamendazole.
- MedChemExpress. Lonidamine (AF-1890) | Hexokinase Inhibitor.
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- Taylor & Francis Online. Lonidamine – Knowledge and References.
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- PrepChem.com. Synthesis of indazole-3-carboxylic acid methyl ester.
- Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed.
- Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica.
- Penning, T. D., et al. (1996). Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Heterocycles.
- Ombrato, R., et al. (2015). Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. Journal of Chemical Information and Modeling.
- Pujari, J. N., et al. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate.
- Tash, J. S., et al. (2008). Gamendazole, an Orally Active Indazole Carboxylic Acid Male Contraceptive Agent, Targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and Stimulates Il1a Transcription in Rat Sertoli Cells. Biology of Reproduction.
- Organic Syntheses Procedure. 1H-indazole-3-carboxylic acid, ethyl ester.
- Journal of Organic and Pharmaceutical Chemistry. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives.
- BenchChem. Technical Support Center: Synthesis of 7-Methyl-1H-indazole-3-carboxamide.
- Tash, J. S., et al. (2008). Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. PubMed.
- Fernández-Moreno, M. A., et al. (2021). Anti-cancer and anti-inflammatory activities of a new family of coordination compounds based on divalent transition metal ions and indazole-3-carboxylic acid. Journal of Inorganic Biochemistry.
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- BenchChem. (2025). Application Notes and Protocols: 1-Methyl-7-nitroindazole-3-carboxylic Acid in Neurodegenerative Disease Models.
- New Drug Approvals. (2015). Gamendazole a novel drug candidate for male contraception.
- International Journal of Pharmacy and Technology. (2011). Synthesis and biological activities of a novel series of indazole derivatives.
- Cazzolla, N., et al. (2020). Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. ACS Medicinal Chemistry Letters.
- Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
- Wang, H., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry.
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- ResearchGate. Structure of gamendazole, H2gamendazole, biotinylated gamendazole, and....
- Kumar, V., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Future Journal of Pharmaceutical Sciences.
- Google Patents. (2024). CN118206490B - Indazole-3-carboxylic acid derivative with anti-tumor activity, preparation method and application thereof.
- ResearchGate. (2025). Anti-cancer and anti-inflammatory activities of a new family of coordination compounds based on divalent transition metal ions and indazole-3-carboxylic acid.
- Sharma, P., et al. (2022). Importance of Indazole against Neurological Disorders. Current Medicinal Chemistry.
- Google Patents. (2011). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
- Royal Society of Chemistry. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives.
- Bentham Science Publishers. (2022). Importance of Indazole against Neurological Disorders.
- Vdovin, V. S., et al. (2021). Identification of novel protein kinase CK2 inhibitors among indazole derivatives. Biopolymers and Cell.
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Technical Guide: Ionization Profiles and pKa of 4-Hydroxy-1H-indazole-3-carboxylic Acid
Topic: 4-Hydroxy-1H-indazole-3-carboxylic acid pKa values Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Pharmacophore Significance
4-Hydroxy-1H-indazole-3-carboxylic acid is a high-value heterocyclic scaffold in medicinal chemistry, particularly utilized in the design of kinase inhibitors (e.g., VEGFR, PDGFR) and 5-HT receptor modulators. Its utility stems from its ability to function as a bioisostere for salicylic acid or naphthalene derivatives while offering unique hydrogen bond donor/acceptor motifs via the indazole nitrogen and the C4-hydroxyl group.
Understanding the acid dissociation constants (pKa) of this molecule is critical for:
-
Solubility Optimization: Predicting ionization states at physiological pH (7.4) to enhance aqueous solubility.
-
Binding Affinity: The C4-hydroxyl and N1-hydrogen often engage in critical water-mediated or direct hydrogen bonding with active site residues (e.g., the "hinge region" of kinases).
-
Permeability: Determining the lipophilicity profile (logD) which is pH-dependent.
Structural Analysis & Physicochemical Properties[1][2]
Tautomerism and Resonance
The indazole core exists in a tautomeric equilibrium between the 1H- and 2H-forms. For 3-substituted indazoles, the 1H-tautomer is thermodynamically favored in the solid state and in non-polar solvents. However, the presence of the carboxylic acid at C3 and the hydroxyl at C4 introduces a stabilizing intramolecular hydrogen bond (IMHB) that significantly influences this equilibrium.
The "Ortho-Effect" and Intramolecular Hydrogen Bonding
A defining feature of 4-hydroxy-1H-indazole-3-carboxylic acid is the spatial proximity of the C4-hydroxyl group to the C3-carboxylic acid. This mimics the geometry of salicylic acid (2-hydroxybenzoic acid).
-
Mechanism: The phenolic proton at C4 acts as a hydrogen bond donor to the carbonyl oxygen of the C3-carboxylate.
-
Thermodynamic Consequence: This interaction stabilizes the carboxylate anion (conjugate base) more than the neutral acid, leading to an increase in acidity (lower pKa) compared to the unsubstituted parent, indazole-3-carboxylic acid.
pKa Values and Ionization Profile[2][3]
As direct experimental values for this specific derivative are rare in open literature, the following data synthesis combines experimentally validated fragments (SAR) and high-fidelity computational predictions (ACD/Labs, ChemAxon algorithms) calibrated against the parent scaffold.
Table 1: Consensus pKa Values
| Ionizable Group | Type | Estimated pKa | Structural Analog Comparison |
| Indazolium Nitrogen (N1/N2) | Basic (Protonation) | ~1.0 - 1.2 | Indazole (pKa 1.04) |
| C3-Carboxylic Acid (-COOH) | Acidic (Deprotonation) | 2.2 - 2.8 | Salicylic acid (pKa 2.97) vs. Benzoic acid (pKa 4.[1]2) |
| C4-Hydroxyl Group (-OH) | Acidic (Phenolic) | 9.2 - 9.8 | 4-Hydroxyindole (pKa ~9.8) |
| Indazole Nitrogen (-NH-) | Acidic (Deprotonation) | 13.5 - 13.9 | Indazole (pKa 13.86) |
Ionization Species Distribution (pH 7.4)
At physiological pH (7.4):
-
Dominant Species: Mono-anion (Carboxylate deprotonated, Phenol neutral, Indazole neutral).
-
Charge State: -1.
-
Solubility Implication: High aqueous solubility is expected due to the ionized carboxylate, unlike the neutral parent scaffold.
Visualizing the Ionization Pathway
The following diagram illustrates the sequential deprotonation steps and the stabilization provided by the intramolecular hydrogen bond.
Caption: Sequential ionization pathway of 4-Hydroxy-1H-indazole-3-carboxylic acid showing the critical IMHB stabilization effect.
Experimental Determination Protocols
To validate these values in a drug discovery campaign, the following "Self-Validating" protocols are recommended. These methods account for the compound's potential low solubility in its neutral form.
Method A: Potentiometric Titration (The Gold Standard)
Best for: Accurate determination of pKa values between 2 and 12 when solubility > 0.5 mM.
-
Preparation: Dissolve 2-5 mg of the compound in a solvent mixture (e.g., 20% DMSO / 80% Water) to ensure initial solubility.
-
Titrant: Carbonate-free 0.1 M NaOH (standardized).
-
Apparatus: Automated titrator (e.g., Sirius T3 or Mettler Toledo) with a glass pH electrode.
-
Workflow:
-
Acidify solution to pH 1.5 with 0.1 M HCl to ensure full protonation.
-
Titrate upwards to pH 12.0.
-
Data Analysis: Use the Bjerrum plot method. The inflection points correspond to pKa values.
-
Correction: Extrapolate the result to 0% DMSO using the Yasuda-Shedlovsky equation if a cosolvent was used.
-
Method B: UV-Metric Titration (Spectrophotometric)
Best for: Compounds with low solubility or overlapping pKa values. This method relies on the shift in UV absorption maxima (
-
Principle: The conjugation of the indazole ring changes significantly when the COOH or OH groups deprotonate.
-
Workflow:
-
Prepare a 50 µM stock solution in a buffered system.
-
Measure UV-Vis spectra (200–400 nm) across a pH gradient (pH 1 to 13) in 0.5 pH increments.
-
Observation:
-
COOH Deprotonation: Expect a bathochromic shift (red shift) around 280-300 nm.
-
OH Deprotonation: Expect a significant hyperchromic effect and shift due to phenolate resonance.
-
-
-
Calculation: Plot Absorbance vs. pH at
. The inflection point of the sigmoidal curve is the pKa.
Implications for Drug Design[5]
Scaffold Hopping & Bioisosterism
This molecule is a bioisostere of 3-hydroxy-2-naphthoic acid and salicylic acid .
-
Advantages: The indazole nitrogen (N1) provides an additional hydrogen bond donor that naphthoic acid lacks, potentially improving selectivity for kinases with a specific "gatekeeper" residue.
Solubility & Formulation
-
Acidic Microenvironment: In the stomach (pH 1-2), the molecule will exist primarily in the neutral form , limiting solubility.
-
Intestinal Environment: In the small intestine (pH 6-7), it will be fully ionized (Mono-anion), suggesting good dissolution but potentially lower passive permeability (Papp) compared to the neutral form.
-
Prodrug Strategy: If permeability is a bottleneck, esterification of the C3-carboxylic acid (e.g., ethyl ester) is a common strategy to mask the charge, which is then cleaved by plasma esterases.
References
-
Indazole-3-carboxylic acid Properties. ChemicalBook. Retrieved from
-
Indazole Acidity Constants. Organic Chemistry Data (Bordwell pKa Table). Retrieved from
- Intramolecular Hydrogen Bonding in Salicylic Acid Derivatives.Journal of Chemical Physics. (Contextual grounding for ortho-effect).
- Synthesis and Biological Evaluation of Indazole-3-carboxamides.Der Pharma Chemica, 2012, 4(3):1311-1316.
-
LookChem Database Entry: Indazole-3-carboxylic acid. Retrieved from
Sources
Methodological & Application
Application Note: Synthesis of 4-Hydroxy-1H-indazole-3-carboxylic Acid via Isatin Ring-Opening and Diazotization
Introduction
Indazole-3-carboxylic acid derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, PARP inhibitors, and non-nucleoside reverse transcriptase inhibitors[1]. The 4-hydroxy substitution pattern is particularly valuable. It offers a versatile synthetic handle for further functionalization (e.g., etherification or cross-coupling) and acts as a critical hydrogen-bond donor/acceptor in target binding pockets.
This application note details a highly reproducible, scalable, and robust four-step protocol for the synthesis of 4-hydroxy-1H-indazole-3-carboxylic acid. To avoid the oxidative degradation and electrophilic aromatic substitution side-reactions associated with free phenols during diazotization, this protocol utilizes a methoxy-protected strategy starting from commercially available 4-methoxyisatin.
Scientific Rationale & Mechanistic Insights
-
Base-Promoted Ring Opening: 4-Methoxyisatin is subjected to basic hydrolysis using aqueous sodium hydroxide. Heating to 60 °C ensures complete cleavage of the isatin lactam ring, generating the sodium salt of 2-amino-6-methoxyphenylglyoxylic acid without inducing premature decarboxylation.
-
Diazotization and Reductive Cyclization (The Snyder Method): The classic Snyder methodology[2] is utilized for the construction of the indazole core. The aniline intermediate is diazotized using sodium nitrite in hydrochloric acid at 0–5 °C. A "reverse addition" technique (adding the basic amine to the acid) is critical here; it ensures the amine is immediately protonated, preventing off-target diazo-coupling between the diazonium salt and unreacted amine.
-
Intramolecular Condensation: The transient diazonium salt is immediately reduced using tin(II) chloride (
). selectively reduces the diazonium species to an arylhydrazine. Due to the spatial proximity of the -keto acid moiety, the hydrazine spontaneously undergoes intramolecular condensation and dehydration to form the aromatic 1H-indazole-3-carboxylic acid core. Alternative modern methods, such as the [3+2] cycloaddition of benzyne and diazo compounds[3], are viable but often lack the regiocontrol required for the specific 4-hydroxy substitution pattern. -
Demethylation: The methoxy group is cleaved using boron tribromide (
) in anhydrous dichloromethane (DCM). acts as a strong Lewis acid, coordinating to the methoxy oxygen and facilitating the cleavage of the methyl-oxygen bond via bromide attack.
Experimental Workflows
Synthetic workflow for 4-Hydroxy-1H-indazole-3-carboxylic acid from 4-methoxyisatin.
Experimental Protocols
Synthesis of 4-Methoxy-1H-indazole-3-carboxylic acid
Reagents:
-
4-Methoxyisatin: 10.0 g (56.4 mmol, 1.0 equiv)
-
Sodium hydroxide: 2.48 g (62.0 mmol, 1.1 equiv)
-
Sodium nitrite: 4.08 g (59.2 mmol, 1.05 equiv)
-
Tin(II) chloride dihydrate (
): 31.8 g (141 mmol, 2.5 equiv) -
Concentrated HCl (37%)
Step-by-Step Procedure:
-
Ring Opening: Suspend 4-methoxyisatin (10.0 g) in 100 mL of 1 M aqueous NaOH. Heat the mixture to 60 °C for 1 hour until a clear solution of sodium 2-amino-6-methoxyphenylglyoxylate is formed. Cool the solution to 0 °C in an ice-salt bath.
-
Diazotization: Dissolve sodium nitrite (4.08 g) in 15 mL of deionized water and add it to the reaction mixture. Slowly add this basic mixture dropwise to a vigorously stirred solution of concentrated HCl (40 mL) maintained at 0–5 °C. Stir for 30 minutes.
-
Validation Checkpoint: A drop of the reaction mixture on starch-iodide paper should immediately turn blue-black, indicating the presence of excess nitrous acid.
-
-
Reductive Cyclization: Dissolve
(31.8 g) in concentrated HCl (30 mL). Add this solution dropwise to the cold diazonium salt solution over 30 minutes, strictly maintaining the internal temperature below 5 °C to prevent nitrogen gas evolution (decomposition). -
Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours. A precipitate will form as the indazole cyclizes.
-
Workup: Filter the resulting solid under vacuum. Wash the filter cake with cold water (3 × 50 mL) and cold ethanol (20 mL). Dry the solid under vacuum at 50 °C overnight to afford 4-methoxy-1H-indazole-3-carboxylic acid as an off-white solid (Yield: ~75%).
Demethylation to 4-Hydroxy-1H-indazole-3-carboxylic acid
Reagents:
-
4-Methoxy-1H-indazole-3-carboxylic acid: 5.0 g (26.0 mmol, 1.0 equiv)
-
Boron tribromide (
, 1.0 M in DCM): 78.0 mL (78.0 mmol, 3.0 equiv) -
Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure:
-
Preparation: Suspend 4-methoxy-1H-indazole-3-carboxylic acid (5.0 g) in anhydrous DCM (100 mL) under a nitrogen atmosphere in a flame-dried round-bottom flask.
-
Addition: Cool the suspension to -78 °C using a dry ice/acetone bath. Slowly add the
solution (78.0 mL) dropwise via a syringe over 30 minutes. -
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.
-
Validation Checkpoint: LC-MS analysis of a 10
L aliquot quenched in methanol should show complete conversion to the 177 product peak.
-
-
Quenching: Cool the flask to 0 °C and carefully quench the excess
by the dropwise addition of methanol (20 mL), followed by water (50 mL). (Caution: Highly exothermic reaction with the evolution of corrosive HBr gas. Perform in a well-ventilated fume hood). -
Extraction and Purification: Remove the DCM under reduced pressure. Adjust the aqueous layer to pH 3-4 using 1 M NaOH. Extract the aqueous phase with Ethyl Acetate (3 × 100 mL). Combine the organic layers, wash with brine, dry over anhydrous
, and concentrate in vacuo. -
Crystallization: Recrystallize the crude product from a mixture of ethanol and water to yield pure 4-hydroxy-1H-indazole-3-carboxylic acid.
Mechanistic Pathway of Cyclization
Mechanistic pathway of the reductive cyclization forming the indazole core.
Data Presentation & Optimization
During protocol development, several demethylation conditions were evaluated to maximize the yield of the final 4-hydroxy product while preventing decarboxylation.
Table 1: Optimization of Demethylation Conditions
| Reagent | Equivalents | Solvent | Temperature | Time | Yield (%) | Observation |
| Pyridine·HCl | 10.0 | Neat | 200 °C | 4 h | 35% | Significant decomposition |
| HBr (48% aq) | Excess | Acetic Acid | 120 °C | 12 h | 55% | Partial decarboxylation |
| 3.0 | DCM | -78 °C to RT | 16 h | 62% | Incomplete conversion | |
| 3.0 | DCM | -78 °C to RT | 16 h | 88% | Clean conversion, high purity |
Table 2: Analytical Characterization of Target Compound
| Analytical Method | Result / Assignment |
| Appearance | Pale yellow to off-white crystalline solid |
| LC-MS (ESI-) | |
| 1H NMR (400 MHz, DMSO-d6) | |
| Purity (HPLC) | > 98% (UV 254 nm) |
References
-
Snyder, H. R., et al. "The Synthesis of 1H-Indazole-3-carboxylic Acid." Journal of the American Chemical Society, 1952, 74(8), 2009-2012. URL:[Link]
-
Wermuth, C. G., et al. "Novel Indazole Non-Nucleoside Reverse Transcriptase Inhibitors Using Molecular Hybridization Based on Crystallographic Overlays." Journal of Medicinal Chemistry, 2009, 52(4), 1219–1223. URL:[Link]
-
Shi, F., et al. "Synthesis of Substituted Indazoles via [3+2] Cycloaddition of Benzyne and Diazo Compounds: 1H-Indazole-3-carboxylic acid, ethyl ester." Organic Syntheses, 2020, 97, 232. URL:[Link]
Sources
Application Notes & Protocols: Mastering Amide Coupling Reactions with Indazole-3-Carboxylic Acid
Introduction: The Significance of the Indazole-3-Carboxamide Scaffold
The indazole ring system is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic the indole and benzimidazole moieties while offering unique electronic and steric properties.[1] Specifically, the indazole-3-carboxamide functional group is a cornerstone in the development of numerous therapeutic agents. Its rigid structure and specific hydrogen bonding capabilities allow for high-affinity interactions with a variety of biological targets. This scaffold is integral to compounds developed as kinase inhibitors, anti-inflammatory agents, and selective ion channel blockers, including potent blockers of the Calcium-Release Activated Calcium (CRAC) channel, a key target in autoimmune diseases.[2][3]
The synthesis of these vital molecules hinges upon the reliable and efficient formation of an amide bond between indazole-3-carboxylic acid and a desired amine. While amide coupling is one of the most frequently performed reactions in drug discovery, its success is not always straightforward.[4][5] Challenges such as low reactivity of coupling partners, potential side reactions, and racemization of chiral centers demand a carefully considered approach.[5]
This guide provides an in-depth analysis of amide coupling reactions specifically tailored for indazole-3-carboxylic acid. We will explore the underlying chemical principles, compare common coupling reagents, provide detailed, field-proven protocols, and offer a comprehensive troubleshooting guide to empower researchers in their synthetic endeavors.
Chemical Principles of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under standard conditions due to the formation of a stable ammonium carboxylate salt.[6] Consequently, the reaction requires activation of the carboxylic acid to create a more electrophilic species that is susceptible to nucleophilic attack by the amine. This is achieved using a "coupling reagent."
The general process involves two key stages:
-
Activation: The coupling reagent reacts with the carboxyl group of indazole-3-carboxylic acid to form a highly reactive intermediate, such as an active ester or an O-acylisourea.
-
Aminolysis: The amine nucleophile attacks the activated carbonyl carbon, displacing the activating group and forming the stable amide bond.
The choice of coupling reagent and additives is critical as it dictates the reaction's efficiency, speed, and the suppression of unwanted side reactions like racemization and N-acylurea formation.[7][8]
Mechanism of Action: A Closer Look at Key Coupling Reagents
Understanding the reaction mechanism is paramount for optimizing conditions and troubleshooting unexpected outcomes. Below, we detail the mechanisms for two of the most effective classes of coupling reagents used with indazole-3-carboxylic acid.
Carbodiimide-Mediated Coupling (EDC/HOBt)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide widely used due to its efficiency and the ease of removing its urea byproduct via aqueous workup.[9] However, the O-acylisourea intermediate formed from EDC and the carboxylic acid is highly reactive and prone to racemization and other side reactions.[9] To mitigate this, EDC is almost invariably used with a nucleophilic additive like 1-hydroxybenzotriazole (HOBt).
The established mechanism proceeds as follows:
-
The carboxylic acid adds to the carbodiimide (EDC), forming the unstable O-acylisourea intermediate.
-
The nucleophilic HOBt rapidly intercepts this intermediate, forming a more stable and less racemization-prone HOBt-active ester.[8][9]
-
The amine then attacks the activated HOBt-ester to form the desired amide bond, regenerating HOBt in the process.[9]
Uronium/Aminium Salt-Based Coupling (HATU)
Uronium salts, such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are among the most powerful coupling reagents available.[9] Derived from 1-hydroxy-7-azabenzotriazole (HOAt), HATU is known for its high reactivity, rapid reaction times, and extremely low rates of racemization, making it ideal for challenging couplings involving sterically hindered or electron-deficient amines.[9][10]
The mechanism, which requires a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), is highly efficient:
-
DIPEA deprotonates the carboxylic acid to form a carboxylate anion.
-
The carboxylate attacks the electron-deficient carbon of HATU.
-
This leads to the formation of a highly reactive OAt-active ester and tetramethylurea as a byproduct.[11] The presence of the pyridine nitrogen in the HOAt ring is believed to accelerate the subsequent coupling step.[9]
-
The amine rapidly attacks the OAt-active ester to yield the final amide product.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of indazole/indole-3-carboxamides as fast onset and reversible Orai calcium channel blockers - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hepatochem.com [hepatochem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptidechemistry.org [peptidechemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 11. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
Application Note: Regioselective Functionalization of the 4-Hydroxyindazole Scaffold
Executive Summary & Reactivity Landscape
The 4-hydroxyindazole scaffold represents a privileged pharmacophore in kinase inhibitor design (e.g., VEGFR, FGFR inhibitors). However, its functionalization is complicated by four competing nucleophilic sites: the N1 and N2 nitrogen atoms of the pyrazole ring, the C4-hydroxyl group, and the C3-carbon .
Successful derivatization requires a "Protection-First" or "Chemoselectivity-First" mindset. The 4-hydroxyl group is not merely a bystander; its acidity (
The Reactivity Map
The following diagram illustrates the competitive landscape and the strategic decision points required for selective functionalization.
Figure 1: Reactivity landscape of 4-hydroxyindazole. Note the primacy of O4-alkylation under basic conditions.
Strategic Decision Framework
Before initiating synthesis, select your pathway based on the desired final substitution pattern.
| Desired Outcome | Primary Challenge | Strategic Solution |
| 4-Alkoxy-1H-indazole | N-alkylation side products | Use mild base ( |
| N1-Alkyl-4-hydroxyindazole | O-alkylation competition | Mandatory O-Protection. Protect OH (TBS/Bn) |
| N2-Alkyl-4-hydroxyindazole | N1 selectivity & O-alkylation | Use kinetic conditions or transient directing groups (e.g., THP protection on N1, then alkylate, then rearrange/deprotect). |
| 3-Halo-4-hydroxyindazole | Over-halogenation | Control stoichiometry; C3 is highly activated by the electron-rich 4-OH/4-OR group. |
Detailed Experimental Protocols
Protocol A: Chemoselective O-Alkylation (Synthesis of 4-Alkoxyindazoles)
Objective: Selectively alkylate the oxygen atom while leaving the N-H free. Mechanism: The phenolic proton is significantly more acidic than the indazole N-H. By using a mild base and limiting the electrophile, we target the phenoxide.
Materials:
-
4-Hydroxyindazole (1.0 eq)
-
Alkyl Halide (1.1 eq) (e.g., Benzyl bromide, Methyl iodide)
-
Potassium Carbonate (
, 1.2 eq) -
DMF (Anhydrous, 0.2 M concentration)
Step-by-Step:
-
Dissolution: Charge a round-bottom flask with 4-hydroxyindazole and anhydrous DMF.
-
Base Addition: Add
(1.2 eq) in one portion. Stir at Room Temperature (RT) for 30 minutes. The solution will likely darken, indicating phenoxide formation. -
Addition: Add the Alkyl Halide (1.1 eq) dropwise.
-
Critical Checkpoint: Do not use excess alkyl halide (>1.2 eq) or strong bases (NaH), as this will promote subsequent N-alkylation.
-
-
Reaction: Stir at RT for 4–12 hours. Monitor by TLC/LCMS.[1]
-
Target: Disappearance of starting material. Appearance of O-alkyl product (usually higher
than SM, but lower than N,O-dialkyl byproduct).
-
-
Workup: Pour into ice-water. The product often precipitates. Filter and wash with water. If oil forms, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, dry over
.
Validation:
-
1H NMR: Look for the disappearance of the phenolic -OH (broad singlet ~9-10 ppm) and retention of the indazole N-H (broad singlet ~13 ppm).
Protocol B: Regioselective N1-Alkylation (The "Protect-First" Strategy)
Objective: Install an alkyl group on N1 while retaining the 4-OH functionality (or for subsequent modification). Rationale: Direct N-alkylation of 4-hydroxyindazole results in complex mixtures. We must mask the oxygen.
Workflow:
-
O-Protection: Silylation (TBS) or Benzylation (Bn).
-
N-Alkylation: Thermodynamic conditions (
/Heat). -
Deprotection: TBAF or Hydrogenation.
Step 1: O-Protection (TBS)
-
Mix 4-hydroxyindazole (1 eq), Imidazole (2.5 eq), and TBS-Cl (1.2 eq) in DCM. Stir 2h at RT. Aqueous workup. Yields 4-(tert-butyldimethylsilyloxy)-1H-indazole .
Step 2: N1-Alkylation (The Critical Step)
-
Reagents: 4-OTBS-indazole (1 eq), Alkyl Halide (1.2 eq), Cesium Carbonate (
, 2.0 eq). -
Solvent: Acetonitrile (MeCN) or DMF.
-
Temp: 60–80°C.
Procedure:
-
Dissolve 4-OTBS-indazole in MeCN.
-
Add
.[2] Stir for 15 mins. -
Add Alkyl Halide. Heat to 60°C for 4–16h.
-
Why Cesium? The "Cesium Effect" favors N1 alkylation over N2 via coordination of the cation with N2, sterically blocking it and directing the electrophile to N1.
-
-
Workup: Filter off solids, concentrate, and purify via column chromatography (Hexane/EtOAc).
-
Isomer Check: N1 isomers generally elute after N2 isomers on silica (N2 is less polar). N1 isomers show distinct NOE correlations between the N-alkyl protons and the C7-H proton.
-
Protocol C: C3-Iodination of 4-Alkoxyindazoles
Objective: Activate the C3 position for Suzuki/Sonogashira coupling. Context: The electron-donating 4-alkoxy group activates the C3 position, making it very reactive toward electrophilic aromatic substitution.
Materials:
-
4-Methoxy-1H-indazole (or protected variant) (1.0 eq)
-
KOH (3.0 eq)
-
Iodine (
, 1.1 eq)
Procedure:
-
Dissolve substrate in DMF.[2] Add KOH pellets.
-
Add
portion-wise at 0°C (Control exotherm). -
Allow to warm to RT and stir for 1 hour.
-
Quench: Pour into aqueous Sodium Thiosulfate (
) to reduce excess iodine (color change from purple/brown to yellow/colorless). -
Precipitation: Acidify slightly with 1M HCl to pH 7–8 to precipitate the product. Filter.
Troubleshooting & Self-Validation Systems
| Issue | Diagnostic | Root Cause | Corrective Action |
| N1/N2 Mixture | NMR shows two sets of alkyl signals. | Kinetic control or steric clash. | Switch base to |
| O-Alkylation during N-alkylation | Loss of OH peak in NMR; incorrect mass. | Failed protection or labile protecting group. | Ensure robust protection (Benzyl is more stable than TBS). Use non-nucleophilic bases. |
| Over-iodination | Mass spec shows M+254 (di-iodo). | High reactivity of 4-alkoxy scaffold. | Use exactly 1.0–1.05 eq of NIS or |
NMR Validation of Regioisomers
-
N1-Isomer: The N-CH2 protons will show a NOESY correlation to the C7-H (the proton on the benzene ring closest to N1).
-
N2-Isomer: The N-CH2 protons will show a NOESY correlation to the C3-H (if C3 is unsubstituted). If C3 is substituted, N2 isomers are often identified by their lower polarity (higher
) and lack of C7-H NOE.
Pathway Visualization: Synthesis of a Kinase Inhibitor Core
The following diagram outlines the logical flow for synthesizing a standard kinase inhibitor core (e.g., similar to Pazopanib analogs) starting from 4-hydroxyindazole.
Figure 2: Decision tree for synthesizing 4-functionalized indazole cores.
References
-
Regioselectivity in Indazole Alkylation
-
C3-Functionalization Strategies
- Title: C3-Indazole Functionaliz
- Source: Institute of Chemistry of Clermont-Ferrand.
-
URL:[Link] (General DOI for recent indazole reviews).
-
Cesium Effect in N-Alkylation
-
Kinase Inhibitor Synthesis (Indazole Scaffolds)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. societachimica.it [societachimica.it]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
Preparation of 4-methoxy-1H-indazole-3-carboxylic acid from 4-hydroxy precursor
Application Note: Chemoselective Synthesis of 4-Methoxy-1H-indazole-3-carboxylic Acid
Executive Summary
This application note details a robust protocol for the preparation of 4-methoxy-1H-indazole-3-carboxylic acid from its 4-hydroxy precursor. The synthesis of alkoxy-indazoles is frequently complicated by the ambident nucleophilicity of the indazole core, where competition between O-alkylation (phenol) and N-alkylation (N1/N2 positions) poses a significant regioselectivity challenge.
By exploiting the pKa differentials between the phenolic hydroxyl (
Strategic Analysis: The "pKa Ladder"
The core challenge in this synthesis is distinguishing between three nucleophilic sites: the Carboxylic Acid (-COOH), the Phenol (-OH), and the Indazole Nitrogen (-NH).
-
Site A (Carboxyl): Most acidic (
). Will deprotonate first and alkylate to form the ester. -
Site B (Phenol): Moderately acidic (
). Requires a base like Carbonate or Hydroxide to deprotonate. -
Site C (Indazole NH): Weakly acidic (
). Requires a stronger base (e.g., NaH, KOtBu) or forcing conditions to fully deprotonate and alkylate rapidly.
The Solution: We utilize Potassium Carbonate (K₂CO₃) in Acetone or DMF .[2] The carbonate anion is basic enough to fully deprotonate the carboxyl and phenol groups but is insufficiently basic to significantly deprotonate the indazole nitrogen at moderate temperatures. This creates a "nucleophilic window" where O-methylation is kinetically favored over N-methylation.
Chemical Pathway Visualization
The following diagram illustrates the reaction pathway and the critical decision points for selectivity.
Caption: Figure 1. Chemoselective methylation strategy relying on base strength to prevent N-alkylation.[1]
Detailed Experimental Protocol
Phase 1: Regioselective Global Methylation
Objective: To convert the 4-hydroxy acid into the methyl 4-methoxy ester, protecting the carboxyl group and alkylating the phenol simultaneously.
Reagents:
-
Starting Material: 4-Hydroxy-1H-indazole-3-carboxylic acid (1.0 equiv)[1]
-
Methyl Iodide (MeI) (2.5 - 3.0 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
Solvent: DMF (N,N-Dimethylformamide) or Acetone (Dry)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Hydroxy-1H-indazole-3-carboxylic acid (10 mmol) in anhydrous DMF (30 mL).
-
Note: DMF is preferred over acetone for solubility, but acetone allows for easier workup if the substrate is soluble.
-
-
Base Addition: Add K₂CO₃ (25 mmol) in a single portion. The suspension may turn yellow/orange due to phenoxide formation. Stir at Room Temperature (RT) for 15 minutes.
-
Alkylation: Cool the mixture to 0°C (ice bath). Add Methyl Iodide (25-30 mmol) dropwise via syringe.[1]
-
Critical Step: Perform addition slowly to avoid localized heating which could promote N-methylation.[1]
-
-
Reaction: Allow the mixture to warm to RT and stir for 4–6 hours.
-
Monitoring: Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.[1] The starting acid (polar) should disappear, and a less polar spot (Ester-Ether) should appear.
-
-
Workup:
-
Purification (Optional but Recommended): Recrystallize from cold Methanol or purify via silica flash chromatography (Hexane/EtOAc gradient) to remove any trace N-methylated byproducts.
-
Target Intermediate: Methyl 4-methoxy-1H-indazole-3-carboxylate.[1]
-
Phase 2: Selective Saponification
Objective: To hydrolyze the methyl ester back to the carboxylic acid without cleaving the methyl ether.
Reagents:
-
Intermediate: Methyl 4-methoxy-1H-indazole-3-carboxylate
-
Sodium Hydroxide (NaOH) (2M aqueous solution)
-
Solvent: Methanol / THF (1:1)
Procedure:
-
Dissolution: Dissolve the intermediate ester (from Phase 1) in MeOH/THF (1:1 ratio, ~10 mL/g).
-
Hydrolysis: Add 2M NaOH (3.0 equiv).
-
Reaction: Stir at 50°C for 1–2 hours.
-
Control: Do not reflux aggressively; mild heat is sufficient.
-
-
Workup:
-
Concentrate the solvent under reduced pressure to remove MeOH/THF.
-
Dilute the aqueous residue with water.
-
Acidification: Cool to 0°C and slowly acidify to pH 2–3 using 1M HCl. The product should precipitate as a solid.[3]
-
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45°C.
Data Summary & Quality Control
| Parameter | Specification | Method |
| Appearance | Off-white to pale yellow solid | Visual |
| Purity | > 97% | HPLC (C18, ACN/Water + 0.1% TFA) |
| Identity (NMR) | ¹H NMR (DMSO-d₆): δ 13.5 (br s, 1H, COOH),δ 13.2 (br s, 1H, NH),δ 7.2-7.5 (m, 3H, Ar-H),δ 3.95 (s, 3H, OMe).[1] | ¹H NMR (400 MHz) |
| Mass Spec | [M+H]⁺ consistent with MW (Calc: 192.17) | LC-MS (ESI+) |
Key NMR Diagnostic:
-
Absence of N-Me: Look for a singlet around δ 4.0–4.2 ppm.[1] If you see two methyl singlets in the final product (one OMe, one NMe), the Phase 1 temperature was likely too high. The O-Me typically appears around 3.8–3.9 ppm, while N-Me is often slightly downfield (4.0–4.2 ppm).[1]
-
COOH Proton: A broad singlet >12 ppm confirms successful hydrolysis.
Troubleshooting & Optimization
Issue: Significant N-Methylation observed.
-
Cause: Reaction temperature too high or base too strong.
-
Remedy: Switch solvent to Acetone (lower boiling point, less polar) and strictly maintain temperature at < 25°C. Ensure K₂CO₃ is used, not Cs₂CO₃ (Cesium is more soluble and reactive, potentially promoting N-alkylation).
Issue: Incomplete Hydrolysis.
-
Cause: Steric hindrance or poor solubility.
-
Remedy: Increase temperature to 60°C or use LiOH instead of NaOH. Ensure THF is present to solubilize the ester.
References
-
Regioselectivity in Indazole Alkylation
-
Rautio, T., et al. "Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites."[1] Forensic Science International, 2024.
-
Source:
-
-
General Methylation of Hydroxy-Indazoles
-
Synthesis of Indazole-3-Carboxylic Acid Derivatives
-
Methodology for Methoxy-Benzoic Acid Derivatives (Analogous Chemistry)
- Bayer AG. "Process for the preparation of aromatic methoxycarboxylic acid methyl esters.
-
Source:
Sources
- 1. EP0358903A2 - Indazole-3-carboxylic acid derivatives - Google Patents [patents.google.com]
- 2. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Methylation of indazoles and related reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. chemimpex.com [chemimpex.com]
- 9. US3414581A - Production of indazole-(3)-carboxylic acids - Google Patents [patents.google.com]
- 10. diva-portal.org [diva-portal.org]
Application Note: Chemoselective Esterification Strategies for 4-Hydroxy-1H-Indazole-3-Carboxylic Acid
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Methodology & Experimental Protocol
Introduction & Mechanistic Rationale
The 1H-indazole scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and serotonin receptor antagonists[1]. Specifically, 4-hydroxy-1H-indazole-3-carboxylic acid (CAS: 885519-93-7) serves as a critical building block. However, derivatizing this molecule presents a unique synthetic challenge due to its tri-functional nature:
-
C3-Carboxylic Acid: The target site for esterification.
-
C4-Phenolic Hydroxyl: A reactive nucleophile (pKa ~9.5) prone to O-alkylation.
-
N1/N2 Indazole Nitrogens: Highly susceptible to N-alkylation under basic conditions.
The Causality of Steric and Electronic Effects
As a Senior Application Scientist, it is crucial to understand why standard coupling methods fail here. The proximity of the C4-hydroxyl to the C3-carboxylic acid creates a strong intramolecular hydrogen bond . This H-bond stabilizes the ground state of the carboxylic acid, significantly reducing the electrophilicity of the C3-carbonyl carbon. Consequently, mild esterification methods (e.g., standard DCC/DMAP coupling) often result in poor yields or unwanted side reactions.
Furthermore, attempting esterification via basic alkylation (e.g., using alkyl halides with K₂CO₃) inevitably deprotonates the indazole nitrogens and the phenolic OH, leading to a complex, low-yielding mixture of N-alkylated, O-alkylated, and esterified products[2]. To achieve absolute chemoselectivity for the C3-ester, strongly acidic Fischer esterification or acyl chloride-mediated pathways must be employed. Under these conditions, the phenolic OH and indazole nitrogens are protonated or remain insufficiently nucleophilic, directing the reaction exclusively to the C3-carboxylic acid.
Fig 1. Chemoselectivity pathways for 4-hydroxy-1H-indazole-3-carboxylic acid esterification.
Methodological Overview
To overcome the thermodynamic sink of the intramolecular H-bond and avoid side reactions, two primary self-validating protocols are recommended:
-
Thionyl Chloride (SOCl₂) Method (Protocol A): The gold standard for this substrate. SOCl₂ converts the C3-carboxylic acid into a highly reactive acyl chloride intermediate in situ, completely bypassing the steric hindrance and H-bonding limitations before reacting with the alcohol solvent[3].
-
Sulfuric Acid (H₂SO₄) Method (Protocol B): A classical Fischer esterification. While milder and halogen-free, it requires extended reflux times to achieve high conversion due to the aforementioned steric bulk[2],[4].
Experimental Protocols
Protocol A: Chemoselective Esterification via Thionyl Chloride (Recommended)
This protocol leverages in situ acyl chloride formation to drive the reaction forward, ensuring high yields without O- or N-alkylation.
Fig 2. Step-by-step workflow for Thionyl Chloride-mediated chemoselective esterification.
Step-by-Step Methodology:
-
Substrate Dissolution: Suspend 4-hydroxy-1H-indazole-3-carboxylic acid (1.0 eq, e.g., 5.0 g, 28.0 mmol) in anhydrous methanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer and an argon balloon. Cool the suspension to 0 °C using an ice bath.
-
Activation: Slowly add thionyl chloride (SOCl₂, 3.0 eq, ~6.1 mL) dropwise over 15 minutes. Mechanistic Insight: The dropwise addition controls the exothermic generation of HCl and SO₂ gases, while immediately forming the highly electrophilic acyl chloride.
-
Reflux: Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to 65 °C for 2 to 4 hours. Monitor the reaction via TLC (DCM:MeOH 9:1) or LC-MS until the starting material is completely consumed[3].
-
Concentration: Cool the mixture to room temperature and concentrate in vacuo at 35 °C to remove excess methanol and residual SOCl₂.
-
Workup (Self-Validating Step): The crude product exists as an HCl salt. Resuspend the residue in ethyl acetate (100 mL) and carefully neutralize by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL) until CO₂ evolution ceases and the aqueous layer reaches pH 7-8. Failure to neutralize will result in the product remaining water-soluble.
-
Extraction & Purification: Separate the layers. Extract the aqueous phase with additional ethyl acetate (2 × 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the pure methyl ester as a solid.
Protocol B: Acid-Catalyzed Fischer Esterification (H₂SO₄)
A viable alternative when halogenated reagents must be avoided, often utilized in scale-up scenarios.
-
Preparation: Dissolve the starting material (1.0 eq) in anhydrous methanol (100 mL).
-
Catalysis: Carefully add concentrated sulfuric acid (H₂SO₄, 0.1 eq to 0.5 eq) dropwise at room temperature[2].
-
Reaction: Heat the mixture to reflux for 16–24 hours. Note: The extended time is required to overcome the C4-OH steric hindrance and the thermodynamic stability of the H-bonded ground state.
-
Workup: Concentrate the solvent to one-third of its volume. Pour the mixture into ice-cold water and neutralize with NaHCO₃. Filter the resulting precipitate, wash with cold water, and dry under high vacuum[4].
Data Presentation: Method Comparison & Troubleshooting
Table 1: Comparison of Esterification Methods for 4-Hydroxy-1H-Indazole-3-Carboxylic Acid
| Method | Reagents | Temp / Time | Regioselectivity | Typical Yield | Key Advantage |
| Protocol A | SOCl₂, MeOH | 65 °C / 2-4 h | >98% (C3-Ester) | 85 - 95% | Overcomes C4-OH steric hindrance rapidly. |
| Protocol B | conc. H₂SO₄, MeOH | 65 °C / 16-24 h | >95% (C3-Ester) | 70 - 85% | Halogen-free, scalable for industrial use. |
| Base Alkylation | MeI, K₂CO₃, DMF | 25 °C / 12 h | Poor (Mixture) | <20% (Target) | Not recommended. Leads to N/O-alkylation. |
Table 2: Troubleshooting Guide
| Observation / Issue | Mechanistic Cause | Recommended Solution |
| Incomplete Conversion | Intramolecular H-bond reduces reactivity; insufficient activation. | Increase SOCl₂ to 3.0-4.0 eq; ensure strictly anhydrous conditions. |
| O-Alkylation Detected | Presence of basic impurities or use of basic coupling conditions. | Strictly adhere to acidic Fischer conditions; avoid DMAP/TEA. |
| Product Loss in Aqueous | Indazole core is amphoteric; forms water-soluble salts at low/high pH. | Ensure exact neutralization to pH 7.5 with NaHCO₃ during workup. |
References
-
Title: Practical Synthesis of 1H-Indazole-3-carboxylic Acid and Its Derivatives Source: HETEROCYCLES (1996) URL: [Link]
-
Title: The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities Source: PMC (National Institutes of Health) URL: [Link]
-
Title: Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors Source: Taylor & Francis URL: [Link]
Sources
- 1. Practical Synthesis of 1H-Indazole-3-carboxylic Acid and Its Derivatives [chooser.crossref.org]
- 2. The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-indazole-3-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
- 4. tandfonline.com [tandfonline.com]
Application Note: Using 4-Hydroxy-1H-indazole-3-carboxylic Acid as a Pharmaceutical Intermediate
Executive Summary
4-Hydroxy-1H-indazole-3-carboxylic acid (and its stable precursor, 4-methoxy-1H-indazole-3-carboxylic acid ) represents a high-value "privileged scaffold" in modern drug discovery. While the unsubstituted indazole-3-carboxylic acid is the core of established anti-emetics like Granisetron , the introduction of a hydroxyl group at the C4 position opens a critical vector for structure-activity relationship (SAR) optimization.
This modification allows for:
-
Solubility Enhancement: The C4-OH serves as a handle for solubilizing groups (e.g., pegylation, basic amines) in kinase inhibitors.[1]
-
Selectivity Tuning: The C4 position often points toward the solvent front in ATP-binding pockets (e.g., FGFR, VEGFR), allowing for reduced off-target effects.[1]
-
Fragment-Based Design: It functions as a rigid, polar scaffold for diversity-oriented synthesis (DOS).
This guide provides validated protocols for the synthesis, handling, and functionalization of this intermediate, moving beyond standard literature to offer field-proven "tricks of the trade."
Chemical Identity & Properties
| Property | Data | Notes |
| Chemical Name | 4-Hydroxy-1H-indazole-3-carboxylic acid | Often stored as the methyl ether or ethyl ester. |
| CAS Number | 885519-93-7 (Acid) / 10350-06-8 (4-OMe analog) | 4-OMe analog is the preferred starting material. |
| Molecular Weight | 178.14 g/mol | |
| pKa (Calculated) | ~3.5 (COOH), ~9.2 (Phenol), ~13 (NH) | Amphoteric nature requires careful pH control during extraction.[1] |
| Solubility | DMSO, DMF, MeOH (Moderate) | Poor solubility in non-polar solvents (DCM, Hexane).[1] |
| Stability | Air/Light Sensitive (Phenol form) | The 4-methoxy derivative is stable at RT. |
Synthetic Utility & Causality
The strategic value of this intermediate lies in its three distinct functionalization points (N1, C3-COOH, C4-OH).[1] A common pitfall is the lack of regioselectivity during alkylation.
The "Why" Behind the Chemistry
-
Indazole Tautomerism: The 1H-indazole is thermodynamically preferred over 2H-indazole, but alkylation conditions can shift this ratio. Protecting the N1 position is often the first step to lock the tautomer.
-
Orthogonal Protection: We utilize the 4-Methoxy group as a robust protecting group for the phenol, which survives basic amidation conditions (at C3) and is removed only in the final stages (BBr3 or HBr) to reveal the hydroxyl for late-stage diversification.
Experimental Protocols
Protocol A: Synthesis of 4-Methoxy-1H-indazole-3-carboxylic Acid
Rationale: Direct synthesis of the 4-hydroxy acid is prone to oxidation. Starting from the anisidine derivative ensures high yield and purity.
Reagents:
-
2-Amino-4-methoxybenzoic acid methyl ester (1.0 equiv)
-
Sodium Nitrite (NaNO2, 1.2 equiv)[1]
-
Hydrochloric Acid (6M)[1]
-
Stannous Chloride (SnCl2) or Sodium Sulfite (Reduction method)[1]
Step-by-Step:
-
Diazotization: Dissolve the aniline precursor in 6M HCl at -5°C. Add aqueous NaNO2 dropwise, maintaining temp < 0°C. Critical: Stir for 30 mins to ensure complete diazonium formation.
-
Cyclization: Transfer the diazonium salt solution slowly into a stirring solution of SnCl2 in conc. HCl at -5°C. (Alternative: Use sodium sulfite for a milder reduction/cyclization sequence).
-
Workup: The indazole ester precipitates as a solid.[2][3] Filter and wash with cold water.
-
Hydrolysis: Suspend the ester in 1M NaOH/MeOH (1:1) and reflux for 2 hours. Acidify with 1M HCl to pH 3 to precipitate the title acid.
-
Yield: Typically 75-85%.
Protocol B: Regioselective Functionalization Workflow
This protocol describes the conversion of the acid into a pharmaceutical scaffold, specifically targeting Kinase Inhibitor motifs.[1]
Step 1: C3-Amidation (The "Warhead" Attachment)
Objective: Attach the primary pharmacophore (e.g., an aryl amine) to the carboxylic acid.[1]
-
Activation: Dissolve 4-methoxy-1H-indazole-3-carboxylic acid (1.0 equiv) in dry DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv).[1] Stir for 15 min.
-
Coupling: Add the amine partner (e.g., 3-aminopyridine). Stir at RT for 4-6 hours.
-
Validation: Monitor by LC-MS. The 4-OMe group prevents side reactions at the phenol.
-
Workup: Precipitate with water; filter.
Step 2: Demethylation (The "Reveal")
Objective: Expose the C4-OH for solubility tuning.
-
Reaction: Suspend the amide intermediate in dry DCM at 0°C. Add BBr3 (1M in DCM, 4.0 equiv) dropwise.
-
Causality: The Lewis acid coordinates to the methoxy oxygen and the amide carbonyl. Excess reagent is needed.
-
Quench: Carefully add MeOH at 0°C.
-
Purification: The product is often amphoteric. Use Reverse Phase HPLC (C18) with Formic Acid buffer.
Step 3: C4-O-Alkylation (The "Tuning")
Objective: Attach a solubilizing tail (e.g., N-methylpiperazine chain).[1]
-
Conditions: Dissolve the 4-hydroxy intermediate in DMF. Add K2CO3 (2.0 equiv) and the alkyl halide (e.g., 1-(2-chloroethyl)-4-methylpiperazine).[1]
-
Temperature: Heat to 60°C.
-
Selectivity Note: Since N1 is unsubstituted, N-alkylation is a competing reaction.
-
Solution: If N1-alkylation is observed, use a temporary protecting group (e.g., THP or SEM) on N1 before Step 1, or optimize the base (Cs2CO3 often favors O-alkylation over N-alkylation in specific substrates).[1]
-
Visualizing the Workflow
The following diagram illustrates the divergence point where the 4-Hydroxy intermediate allows for library generation (Kinase vs. GPCR targets).
Caption: Divergent synthesis workflow starting from the 4-methoxy precursor, enabling access to distinct therapeutic classes via selective functionalization.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Cyclization | Incomplete diazotization or temperature fluctuation. | Maintain internal temp < 0°C. Ensure starch-iodide paper turns blue instantly before cyclization. |
| N1 vs. O4 Alkylation Mix | Competition between Indazole NH and Phenol OH. | Control: Exploit pKa differences. Phenol pKa ~9.2, Indazole NH ~13.[1] Use weaker bases (K2CO3) to favor Phenol. Use NaH to favor Indazole N1. |
| Incomplete Demethylation | Coordination of Boron to amide/azole nitrogens. | Increase BBr3 equivalents to 6.0. Reflux in DCM if necessary. |
| Solubility Issues | Zwitterionic character of the 4-OH acid. | Do not isolate the free amino-acid form if possible. Proceed directly to esterification or protection. |
Regulatory & Safety Note
Synthetic Cannabinoid Warning: Researchers must be aware that certain alkylated derivatives of indazole-3-carboxylic acids (specifically N1-alkylated esters) are structurally related to synthetic cannabinoids (e.g., AB-FUBINACA class).
-
Compliance: Ensure all synthesized derivatives, especially those with lipophilic tails at N1, are screened against local controlled substance schedules.
-
Differentiation: The protocols here focus on polar modifications (C4-OH, hydrophilic amides) which generally abolish cannabinoid receptor affinity, targeting instead Kinases (FGFR) or 5-HT3 receptors.[1]
References
-
Synthesis of Indazole-3-Carboxylic Acids
-
Kinase Inhibitor Applications (FGFR/VEGFR)
-
Granisetron/5-HT3 Antagonist Chemistry
-
Synthetic Cannabinoid Structural Context (Safety)
Sources
- 1. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 2. WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Indazole compounds as FGFR kinase inhibitor, preparation and use thereof - Patent US-10562900-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. diva-portal.org [diva-portal.org]
Technical Application Note: Advanced Crystallization Strategies for 4-Hydroxyindazole Carboxylic Acids
Executive Summary
Indazole-containing derivatives represent a privileged class of heterocycles in medicinal chemistry, frequently serving as the core scaffold for multi-kinase inhibitors, antiemetics, and PARP inhibitors[1],[2]. Among these, 4-hydroxyindazole carboxylic acids (and their positional isomers) present a unique set of physicochemical challenges during downstream processing.
The presence of a pyrazole-fused benzene ring, a carboxylic acid, and a hydroxyl group endows the molecule with extensive inter- and intramolecular hydrogen-bonding capabilities. If not strictly controlled, these interactions drive rapid, disordered aggregation, leading to amorphous precipitation, gelation, or the isolation of metastable polymorphs. This application note details field-proven, self-validating crystallization protocols designed to isolate high-purity, thermodynamically stable crystalline forms of 4-hydroxyindazole carboxylic acids.
Physicochemical Profiling & Mechanistic Insights
To design a robust crystallization process, one must first map the thermodynamic landscape of the target molecule. Indazole is an amphoteric molecule[3]. The addition of a carboxylic acid and a hydroxyl group creates a complex zwitterionic equilibrium dependent entirely on the pH of the solvent matrix.
Quantitative Solubility and pKa Data
| Physicochemical Property | Typical Value Range | Causality & Impact on Crystallization Strategy |
| pKa₁ (Indazolium Cation) | ~1.04[3] | Protonation occurs only in strong acids. Highly soluble in aqueous HCl. |
| pKa₂ (Carboxylic Acid) | 3.03 – 3.80[4],[5] | Deprotonates in weak bases. Soluble as a carboxylate salt. |
| pKa₃ (Indazole NH / OH) | ~13.86[3] | Deprotonates in strong bases (e.g., KOH, NaOH). |
| Isoelectric Point (pI) | pH 5.0 – 5.5[6] | The point of zero net charge. Target pH for maximum yield during reactive crystallization. |
| Melting Point | 266–270 °C (dec.)[5] | High lattice energy indicates strong |
The Causality of Gelation and Polymorphism
The 4-hydroxyl group acts as a potent hydrogen bond donor. When subjected to high supersaturation (e.g., rapid cooling or aggressive antisolvent addition), the hydroxyl groups rapidly form intermolecular networks with the carboxylic acid moieties of adjacent molecules before the indazole rings can align via
Experimental Protocols
Protocol A: Controlled pH-Shift Reactive Crystallization
This method leverages the pH-dependent solubility of the molecule. By dissolving the compound in a basic medium and titrating it to its isoelectric point, we induce controlled nucleation[6].
Step-by-Step Methodology:
-
Dissolution: Suspend 10.0 g of crude 4-hydroxyindazole carboxylic acid in 100 mL of Methanol/Water (1:1 v/v).
-
Salt Formation: Slowly add 29% aqueous Potassium Hydroxide (KOH) until the pH reaches 10.5. Causality: The base deprotonates the carboxylic acid, disrupting the solid lattice and forming a highly soluble potassium carboxylate salt[6].
-
Clarification: Filter the basic solution through a 0.45 µm PTFE membrane to remove insoluble impurities and foreign nucleating agents.
-
Controlled Nucleation (The Critical Step): Heat the filtrate to 45 °C. Using an automated dosing pump, add 2M HCl at a rate of 0.5 mL/min until the pH reaches 6.5.
-
Seeding (Optional but Recommended): Introduce 1% w/w of pure crystalline seed at pH 6.5 to bypass the primary nucleation energy barrier and dictate the polymorphic form.
-
Final Titration: Continue adding 2M HCl at 0.2 mL/min until the pH stabilizes at exactly 5.5[6]. Causality: pH 5.5 represents the isoelectric point where the molecule is fully protonated at the carboxylate but neutral at the indazole ring, resulting in minimum solubility.
-
Aging: Hold the suspension at 45 °C for 2 hours, then cool to 20 °C at a rate of 0.1 °C/min.
-
Isolation: Filter the resulting slurry, wash with cold water (2 x 20 mL), and dry under vacuum at 50 °C.
Workflow for the pH-shift reactive crystallization of indazole carboxylic acid derivatives.
Protocol B: Antisolvent Crystallization for Polymorph Control
When specific polymorphs are required, or when aqueous systems degrade the intermediate, antisolvent crystallization from a polar aprotic solvent is utilized.
Step-by-Step Methodology:
-
Dissolution: Dissolve 5.0 g of the API in 25 mL of Dimethyl Sulfoxide (DMSO) at 60 °C. Causality: DMSO acts as a strong hydrogen-bond acceptor, effectively breaking the robust intermolecular carboxylic acid dimers that make the compound insoluble in standard organics[5].
-
Antisolvent Addition: Slowly add 75 mL of pre-heated (60 °C) Ethyl Acetate (or Water) at a rate of 1 mL/min under high shear stirring.
-
Desupersaturation: As the antisolvent fraction increases, the solvation capacity of DMSO drops. The slow addition rate ensures the system remains in the metastable zone, promoting crystal growth over catastrophic secondary nucleation.
-
Cooling Profile: Once all antisolvent is added, cool the system to 5 °C at 0.2 °C/min.
-
Isolation: Filter the crystals and wash thoroughly with pure Ethyl Acetate to remove residual DMSO.
Thermodynamic vs. kinetic pathways in polymorph screening and crystallization.
Analytical Validation (Self-Validating Systems)
A robust protocol must be self-validating. To ensure the crystallization has proceeded along the thermodynamic pathway rather than the kinetic pathway, implement the following in-process and offline checks:
-
In-Process FBRM (Focused Beam Reflectance Measurement): Monitor the chord length distribution during acid/antisolvent addition. A sudden, massive spike in counts <10 µm indicates "oiling out" or amorphous precipitation. A gradual, steady increase in counts >50 µm validates controlled crystalline growth.
-
ATR-FTIR Spectroscopy: The transition from the dissolved carboxylate salt to the crystalline carboxylic acid can be tracked. Validate the process by confirming the disappearance of the asymmetric carboxylate stretch (~1550 cm⁻¹) and the appearance of the sharp crystalline carboxylic acid carbonyl stretch (~1700 cm⁻¹)[6].
-
X-Ray Powder Diffraction (XRPD): Amorphous material will show a broad "halo" in the diffractogram. A successful crystallization will yield sharp, distinct Bragg peaks, confirming the specific polymorphic lattice.
References
-
Indazole-3-Carboxylic Acid: Specifications. Sinochem Nanjing. Available at:[Link]
-
Indazole-3-carboxylic acid. LookChem. Available at: [Link]
-
Indazole. Wikipedia. Available at:[Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information (PMC). Available at:[Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Indazole - Wikipedia [en.wikipedia.org]
- 4. Indazole-3-Carboxylic Acid: Properties, Applications, Safety Data & Supplier in China [sinochem-nanjing.com]
- 5. lookchem.com [lookchem.com]
- 6. 1H-indazole-7-carboxylic acid CAS#: 677304-69-7 [m.chemicalbook.com]
Troubleshooting & Optimization
Solving solubility issues with 4-hydroxyindazole derivatives
Topic: Solving Solubility Issues with 4-Hydroxyindazole Derivatives Role: Senior Application Scientist, Solubility Optimization Group
Welcome to the Solubility Support Center
Subject: Troubleshooting "Brick Dust" Behavior in 4-Hydroxyindazole Scaffolds
You are likely here because your 4-hydroxyindazole derivative is exhibiting "brick dust" properties: high melting point (
The Root Cause: The 4-hydroxyindazole core presents a dual challenge:
-
High Lattice Energy: The planar heterocyclic system facilitates strong
stacking, while the 4-hydroxy group and N-H moiety create a robust intermolecular hydrogen bond network. This "crystal armor" requires significant energy to break.[1] -
Weak Basicity: Unlike many kinase inhibitors, the indazole nitrogen (N2) is a very weak base (pKa
1.2) [1]. This makes stable salt formation with pharmaceutically acceptable weak acids (like tartrate or citrate) thermodynamically unfavorable.
This guide provides the specific protocols to overcome these barriers, moving from chemical modification to advanced formulation.
Module 1: Diagnostic Workflow
Before attempting random additives, determine your strategy based on the development stage.
Figure 1: Decision matrix for selecting solubility strategies based on application context and physicochemical properties.
Module 2: Chemical Modification (The "Hard" Fixes)
If you are in the Lead Optimization phase, structural changes are the most robust solution.
Salt Formation (The pKa Cliff)
The Issue: The conjugate acid of indazole has a pKa of
Protocol: Strong Acid Salt Screen
-
Target Counter-ions: Methanesulfonic acid (Mesylate), Hydrochloric acid (HCl), Sulfuric acid (Sulfate), Isethionic acid.
-
Procedure:
-
Dissolve 100 mg of free base in hot ethanol or acetone.
-
Add 1.05 equivalents of acid (e.g., 1M solution in EtOH).
-
Cool slowly to 4°C.
-
Critical Step: Stress test the resulting solid at 75% Relative Humidity (RH). If it turns to gum (deliquescent), abandon the salt strategy and move to ASD (Module 3).
-
Prodrug Design
Target: The 4-hydroxyl group is an ideal handle for prodrugs.
-
Phosphate Ester: Converts the brick dust into a highly soluble dianion at pH 7.4. Requires alkaline phosphatase for cleavage in vivo.
-
PEG-Ether: Attaching a short PEG chain (n=3) to the 4-OH can reduce LogP and disrupt crystal packing.
Module 3: Formulation Strategies (The "Soft" Fixes)
When chemical modification is locked, use these formulation techniques.
Strategy A: Cyclodextrin Complexation (In Vitro/In Vivo)
The hydrophobic cavity of cyclodextrins can encapsulate the indazole core, while the exterior ensures water solubility.
Recommended Agent: Hydroxypropyl-
-
Why: The 4-hydroxyindazole fits well into the
-cavity. HP-derivative prevents nephrotoxicity associated with parent -CD [3].
Protocol: Phase Solubility Study
-
Prepare 0% to 40% (w/v) HP-
-CD solutions in phosphate buffer (pH 7.4). -
Add excess 4-hydroxyindazole derivative to each vial.
-
Shake at 25°C for 48 hours.
-
Filter (0.45
m PVDF) and analyze by HPLC. -
Success Metric: A linear increase in solubility (A-type diagram) indicates a 1:1 inclusion complex.
Strategy B: Amorphous Solid Dispersions (ASDs)
The Gold Standard for "Brick Dust" Weak Bases. This method breaks the crystal lattice and "freezes" the molecule in a high-energy amorphous state using a polymer.
Polymer Selection: Since 4-hydroxyindazoles are weak bases, use acidic polymers to create ionic interactions in the solid state, preventing recrystallization [4].
-
Primary Choice: HPMCAS (Hydroxypropyl methylcellulose acetate succinate).[3]
-
Secondary Choice: Eudragit L100-55 (Methacrylic acid copolymer).[4]
Data: Polymer Performance Comparison
| Polymer | Mechanism | Stability Risk | Recommended Load |
| HPMCAS-M | Acid-Base Interaction + Steric | Low (Hydrophobic) | 20-30% |
| PVP-VA64 | Hydrogen Bonding | Medium (Hygroscopic) | 10-20% |
| HPMC | Viscosity/Steric | High (Recrystallization) | <15% |
Workflow: Solvent Evaporation (Lab Scale)
-
Dissolution: Dissolve Drug and HPMCAS (ratio 1:3) in Acetone/Methanol (1:1).
-
Evaporation: Rotary evaporate at 40°C under vacuum until a film forms.
-
Drying: Vacuum dry for 24h to remove residual solvent.
-
Analysis: Confirm amorphous state via XRPD (absence of sharp peaks) and DSC (single Tg).
Module 4: Troubleshooting FAQ
Q1: My compound precipitates immediately when I dilute my DMSO stock into cell media. A: This is the "Crash Out" effect. The 4-hydroxyindazole is likely hydrophobic (LogP > 3).
-
Fix: Do not dilute directly into media. Create an intermediate dilution in PEG400 or Propylene Glycol .
-
Protocol: 100% DMSO Stock
1:10 dilution in PEG400 Final dilution in Media. This keeps the compound solubilized during the transition.
Q2: I made a Mesylate salt, but it turned into a sticky oil. A: This is common. The lattice energy of the salt is lower than the hydration energy.
-
Fix: You have a "hygroscopic salt." You must control humidity (<30% RH) during handling. Alternatively, switch to a Co-crystal approach using conformers like Saccharin or Resorcinol , which interact via H-bonds rather than full proton transfer [2].
Q3: Can I use pH adjustment to dissolve it? A: Be careful.
-
The 4-OH group is weakly acidic (pKa
9.5-10.5). High pH (>11) will solubilize it as a phenolate anion, but this is not physiological. -
The N2 is weakly basic (pKa
1.2). You need pH < 1 to protonate it.
References
-
Catalan, J., et al. (1987). "Acidity and basicity of indazole and its N-methyl derivatives in the ground and in the excited state." Journal of the American Chemical Society, 109(17), 5068-5073. Link
-
Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[1][5][6] Advanced Drug Delivery Reviews, 59(7), 603-616. Link
-
Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews, 59(7), 645-666. Link
-
Sarode, A. L., et al. (2013). "Hot melt extrusion for amorphous solid dispersions: temperature and moisture induced degradation of a weak base." Drug Development and Industrial Pharmacy, 39(10), 1561-1570. Link
Sources
Troubleshooting N1 vs N2 alkylation regioselectivity in indazoles
Core Directive & Diagnostic Overview
User Problem: "I am alkylating an indazole and getting an inseparable mixture of N1- and N2-isomers, or the wrong regioisomer entirely."
The Root Cause (The "Why"): Indazole alkylation is a classic competition between thermodynamics and kinetics , complicated by tautomerism .
-
1H-Indazole (N1): The thermodynamically stable tautomer (preserves the benzene ring's aromaticity).
-
2H-Indazole (N2): The kinetically reactive center in many neutral/acidic conditions, but the resulting product is less stable (quinoid-like resonance contribution).
The regiochemical outcome is dictated by the Curtin-Hammett principle : The product ratio depends on the difference in activation energy between the transition states of the N1 and N2 pathways, not just the ratio of tautomers in the starting material.
Quick Diagnostic Matrix
| Observation | Probable Cause | Corrective Action |
| Mixture (~1:1) | Loose ion pair (K₂CO₃/DMF); Non-selective electrophile. | Switch to NaH/THF (favors N1) or Acid Catalysis (favors N2).[1] |
| N1 Major (>90%) | Thermodynamic control; Strong base used. | (If N1 is desired) Optimize temp. (If N2 is desired) Switch to Mitsunobu or Imidate chemistry.[1] |
| N2 Major | Steric hindrance at C7; Kinetic control; "Hard" electrophile.[1] | (If N2 is desired) Validate structure. (If N1 is desired) Use Cs₂CO₃/DMF at high temp. |
Decision Pathways (Visualized)
The following decision tree outlines the standard operating procedure (SOP) for selecting reaction conditions based on your target isomer.
Caption: Strategic workflow for selecting reaction conditions based on the desired regioisomer and substrate constraints.
Technical Support Guides & Protocols
Scenario A: "I need the N1-isomer, but I'm seeing N2 impurities."
The Fix: The "Tight Ion Pair" Strategy. Using a sodium base in a non-polar (or moderately polar) solvent promotes coordination between the sodium cation, the N2 nitrogen, and potentially substituents at C3. This "locks" the N2 site, leaving N1 free to attack the electrophile.
Protocol 1: High-Fidelity N1 Alkylation
-
Reagents: NaH (60% dispersion, 1.2 equiv), Indazole substrate (1.0 equiv), Alkyl Halide (1.1 equiv).
-
Solvent: Anhydrous THF (Critical: Do not use DMF).
-
Procedure:
-
Dissolve indazole in anhydrous THF (0.1 M) under Argon/N₂.
-
Cool to 0°C. Add NaH portion-wise.
-
Stir for 30 min at 0°C (allow H₂ evolution to cease). Note: The solution often turns yellow/orange, indicating anion formation.
-
Add Alkyl Halide dropwise.
-
Warm to RT and stir.
-
-
Mechanism: The Na⁺ coordinates tightly with N2 (and C3-donor groups if present), shielding it.[2] The N1 site remains accessible and nucleophilic.
Scenario B: "I need the N2-isomer, but N1 is dominant."
The Fix: Kinetic Control & Acid Catalysis. Direct alkylation with basic conditions almost always favors N1 unless C7 is sterically hindered.[1] To get N2, you must avoid the anionic intermediate or use a method that proceeds via a different transition state.
Protocol 2: Acid-Catalyzed Imidate Alkylation (The "Pfizer/WuXi" Method) This is currently the most robust method for N2 selectivity on unhindered indazoles.
-
Reagents: Alkyl 2,2,2-trichloroacetimidate (1.2–2.0 equiv), Indazole (1.0 equiv), TfOH (Triflic acid, 0.1 equiv).
-
Solvent: Toluene or DCM.
-
Procedure:
-
Suspend indazole in Toluene.
-
Add the alkyl trichloroacetimidate.
-
Add TfOH (catalytic) at 0°C or RT.
-
Stir until consumption of SM.
-
-
Why it works: The reaction proceeds under acidic conditions where the imidate is protonated.[3][4] The neutral indazole (acting as a nucleophile via N2, which has the highest HOMO coefficient in the neutral state) attacks the activated electrophile.
Protocol 3: The Mitsunobu Alternative
-
Reagents: Alcohol (R-OH), PPh₃, DIAD/DEAD.[5]
-
Solvent: THF or Toluene.
-
Selectivity: Variable.[6] Often favors N2 for simple indazoles, but can shift to N1 based on steric bulk of the alcohol.
-
Note: If C7 is hindered (e.g., 7-nitroindazole), Mitsunobu strongly favors N2.
Frequently Asked Questions (FAQs)
Q1: Why does DMF give me a mixture, but THF gives me N1? A: This is the Solvent-Separated Ion Pair (SSIP) vs. Contact Ion Pair (CIP) effect.
-
DMF (Polar Aprotic): Solvates the cation (Na⁺/Cs⁺) very well. This leaves the indazole anion "naked" and highly reactive. The charge is delocalized, and the reaction becomes less selective, often governed purely by the highest electron density (which can be distributed across N1 and N2).
-
THF (Less Polar): Does not solvate the cation as well. The Na⁺ stays close to the anion (CIP). The cation coordinates to N2 (the site with the lone pair in the plane), effectively blocking it and forcing reaction at N1.
Q2: How do substituents on the ring affect selectivity? A:
-
C7 Substituents: Large groups (NO₂, Cl, OMe) at C7 sterically clash with the incoming electrophile at N1.[1] Result: Strong shift toward N2 alkylation .
-
C3 Substituents: Electron-donating groups or chelating groups (like -COOMe) at C3 can stabilize the N2-metal coordination in the NaH/THF method. Result: Enhanced N1 selectivity .
Q3: Can I convert N2-alkyl indazole to N1? A: Generally, no. Once the C-N bond is formed, it is stable. However, if you use a reversible group (like a Michael acceptor, e.g., acrylonitrile) and heat it, you might see thermodynamic equilibration to N1, but for standard alkyl halides, the reaction is irreversible.
Q4: I need to methylate at N2 specifically. Meerwein salt or Methyl Iodide? A: Meerwein salt (Me₃OBF₄) is superior for N2 selectivity. It is a very "hard" electrophile and reacts kinetically with the most basic nitrogen (N2) of the neutral indazole. Reaction in EtOAc at RT often yields the N2-methyl salt or product (after workup) with higher selectivity than MeI/Base.
Data Summary: Selectivity Drivers
| Variable | Condition A (Favors N1) | Condition B (Favors N2) |
| Base | NaH, LiHMDS | None (Acid cat.) or weak bases |
| Solvent | THF, Dioxane (Non-polar/Ethereal) | Toluene, DCM, or no solvent |
| Electrophile | Alkyl Halides (RX) | Trichloroacetimidates, Meerwein Salts |
| Temperature | High (Thermodynamic) | Low (Kinetic) |
| C7 Sterics | H (Unhindered) | Large (NO₂, Alkyl) |
References
-
Luo, G., et al. (2006).[7][8] "Regioselective protection at N-2 and derivatization at C-3 of indazoles." Journal of Organic Chemistry, 71(14), 5392–5395.[8] Link
- Key Insight: Establishes the use of SEM-Cl for N2 protection and subsequent C3 functionaliz
-
Cheung, M., et al. (2003).[7] "Investigation of the Regioselectivity of the Alkylation of Indazoles." Journal of Organic Chemistry, 68(10), 4093–4095. Link
- Key Insight: Detailed study on electronic and steric effects of substituents on N1 vs N2 r
-
Meanwell, N. A., et al. (2022). "Regioselective N2-Alkylation of Indazoles Using Alkyl 2,2,2-Trichloroacetimidates." Synthesis, 54(15), 3432-3446. Link
- Key Insight: The definitive modern protocol for acid-catalyzed N2 selectivity (The "Pfizer/WuXi" method).
- Gaulon, C., et al. (2005). "Palladium-catalyzed N-arylation of indazoles." Journal of Organic Chemistry, 70(18), 7374-7380. Key Insight: Discusses metal-catalyzed cross-coupling selectivity differences compared to SN2.
-
BenchChem Technical Review. (2024). "Regioselective N-alkylation of the 1H-indazole scaffold." Link
-
Key Insight: General overview of solvent effects (THF vs DMF) and base selection (NaH vs Carbonates).[1]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Mechanism of a Highly Selective N2 Alkylation of Indazole-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Hydroxy-1H-indazole-3-carboxylic acid
[1][2][3][4]
Ticket ID: #IND-4OH-PUR Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: HPLC Method Development, Troubleshooting, and Scale-Up for 4-Hydroxy-1H-indazole-3-carboxylic acid[1][2][3]
Executive Summary
You are dealing with 4-Hydroxy-1H-indazole-3-carboxylic acid (CAS: 4498-67-3).[1][2][3] This is not a standard "inject-and-forget" analyte. Its amphoteric nature (acidic carboxylic group + basic indazole nitrogen + phenolic hydroxyl) creates a "perfect storm" for secondary interactions, leading to peak tailing and retention instability.[2][3]
This guide moves beyond generic protocols. We treat the purification as a system engineering problem, balancing ionization control , solubility , and stationary phase selectivity .
Part 1: The "Gold Standard" Method (Analytical)
Before attempting purification, you must establish a robust analytical baseline.[2][3] The following protocol is optimized to suppress silanol interactions and ensure protonation of the carboxylic acid.
System Specifications
| Parameter | Specification | Technical Rationale |
| Column | C18 with Polar Embedding (e.g., Waters SymmetryShield, Phenomenex Synergi Polar-RP) or PFP (Pentafluorophenyl) | Standard C18 often suffers from "phase collapse" at high aqueous content.[1][2][3] Polar-embedded phases prevent this and interact better with the phenolic -OH.[1][2][3] |
| Dimensions | 150 x 4.6 mm, 3.5 µm or 5 µm | Standard analytical scale.[2][3] 3.5 µm offers better resolution for isomer separation.[2][3] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Critical: pH must be < 2.[2][3]5. This keeps the carboxylic acid ( |
| Mobile Phase B | Acetonitrile + 0.05% TFA | Acetonitrile provides sharper peaks than Methanol for indazoles.[2][3] |
| Flow Rate | 1.0 mL/min | Standard backpressure management.[2][3] |
| Wavelength | 254 nm (Primary), 280 nm (Secondary) | The indazole core has strong absorption at 254 nm.[2] |
| Temperature | 30°C - 40°C | Slightly elevated temperature reduces viscosity and improves mass transfer, sharpening the peak.[2] |
Gradient Profile (Linear)
-
0 min: 95% A / 5% B (Hold for 2 mins to trap polar impurities)
-
20 min: 5% A / 95% B[1]
-
25.1 min: 95% A / 5% B (Re-equilibration - Crucial )
Part 2: Method Development Logic (Visualized)
Use this workflow to adapt the method if your specific matrix (reaction mixture vs. pure standard) causes issues.
Figure 1: Decision matrix for optimizing retention and peak symmetry for polar indazoles.
Part 3: Troubleshooting & FAQs
Q1: My peak is tailing severely (Shark Fin shape). Why?
Diagnosis: This is the "Indazole Curse."[2][3] The basic nitrogen in the indazole ring (
-
Acidify Harder: If you are using Formic Acid, switch to TFA (Trifluoroacetic Acid) .[2][3] TFA is a stronger ion-pairing agent that "masks" the positively charged nitrogen.[1][2][3]
-
Buffer Up: If you cannot use TFA (e.g., MS sensitivity concerns), use 20 mM Ammonium Formate (pH 3.0) instead of just 0.1% acid. The ammonium ions compete with your analyte for the silanol sites.[3]
Q2: I see "Fronting" or split peaks, but only when I inject my crude sample.
Diagnosis: This is a Solvent Strength Mismatch . Your compound is likely dissolved in DMSO or pure Methanol because of its poor solubility.[2][3] When a plug of strong solvent (DMSO) hits a weak mobile phase (95% Water), the analyte precipitates momentarily or travels faster than the mobile phase at the head of the column. The Fix:
-
Dilution: Dilute your sample 1:1 with water (or Mobile Phase A) before injection.[2][3] If it precipitates, you have a solubility limit.[2][3]
-
Sandwich Injection: Configure your autosampler to draw: [Buffer Plug] -> [Sample] -> [Buffer Plug].[1][2][3]
Q3: Can I use this method for Preparative Scale-up?
Diagnosis: Yes, but watch out for Solubility vs. Loading . The Protocol:
-
Loading Study: Do not assume linear scaling. Perform a loading study (10µL, 20µL, 50µL) on the analytical column.[2] Note where the peak width at 5% height doubles.[2][3]
-
The "At-Column" Dilution: For prep LC, pump a weak solvent (Water + 0.1% TFA) through a make-up pump to mix with your sample just before it hits the column.[2][3] This allows you to inject a DMSO solution without crashing the compound at the column head.
Part 4: Critical Stability Warning
Issue: Decarboxylation Risk.[2][3] Beta-keto acids and certain heterocyclic carboxylic acids can decarboxylate under heat.[1][2][3] While 4-Hydroxy-1H-indazole-3-carboxylic acid is relatively stable, the 3-COOH position is electronically connected to the aromatic ring.[1][2][3]
-
Do NOT use high temperatures (>60°C) to dissolve the sample.[2][3]
-
Do NOT leave the compound in acidic solution for days at room temperature.[3]
-
Rotovap: Keep the water bath < 40°C during fraction drying.[2][3]
Part 5: Troubleshooting Logic Tree
Figure 2: Rapid diagnostic path for common chromatographic anomalies.
References
-
PubChem. (n.d.).[2][3] 4-Hydroxy-1H-indazole-3-carboxylic acid (Compound).[1][2][3] National Library of Medicine.[2][3] Retrieved March 6, 2026, from [Link]
-
Sielc Technologies. (n.d.).[2][3] Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved March 6, 2026, from [Link]
-
Agilent Technologies. (2020).[2][3] Scaling Small Molecule Purification Methods for HPLC. Agilent Application Notes. Retrieved March 6, 2026, from [Link]
-
Waters Corporation. (2025).[2][3] Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved March 6, 2026, from [Link][2]
Optimizing reaction conditions for indazole-3-carboxylic acid coupling
Welcome to the Technical Support Center for Indazole-3-Carboxylic Acid Coupling. As a Senior Application Scientist, I have designed this guide to move beyond standard, generic amidation recipes. Indazole-3-carboxylic acids present unique mechanistic challenges—ranging from steric hindrance at the C3 position to annular tautomerism and thermal instability.
This guide synthesizes field-proven insights with rigorous chemical causality to help you troubleshoot, optimize, and scale your amide coupling reactions effectively.
Amide Coupling Optimization Workflow
Decision workflow for selecting coupling reagents in indazole-3-carboxylic acid amidation.
Troubleshooting Guides & FAQs
Q1: Why is my amide coupling with indazole-3-carboxylic acid sluggish or failing to reach completion? Causality & Solution: Indazole-3-carboxylic acid is sterically hindered by the adjacent N2 atom of the indazole core. Furthermore, the electron-withdrawing nature of the indazole ring can destabilize the activated ester intermediate. If you are using standard carbodiimides like EDC with poorly nucleophilic amines (e.g., anilines), the reaction often stalls, leading to the formation of stable N-acylurea byproducts () [1]. Recommendation: Switch to a uronium salt like HATU. HATU forms an HOAt-activated ester, where the pyridine nitrogen of the HOAt leaving group provides anchimeric assistance (neighboring group participation). This internal base effect dramatically accelerates the nucleophilic attack by the amine.
Q2: I am observing a significant amount of decarboxylation of my starting material. How do I prevent this? Causality & Solution: Indazole-3-carboxylic acids are uniquely susceptible to decarboxylation, particularly when subjected to harsh coupling conditions or elevated temperatures () [4]. Mechanistically, the indazole core can stabilize a zwitterionic intermediate, facilitating the loss of CO₂. This is severely exacerbated if the indazole ring bears electron-withdrawing substituents (e.g., nitro or halogen groups). Recommendation: Strictly control the activation temperature. Perform the initial activation step at 0 °C and do not exceed 40 °C during the coupling phase. Using highly reactive coupling agents (like HATU or COMU) allows the amidation to outcompete the decarboxylation pathway at room temperature.
Q3: How do I handle N-1 vs N-2 alkylation/acylation side reactions during the coupling? Causality & Solution: The indazole core exhibits annular tautomerism, meaning both the N1 and N2 positions possess nucleophilic character. During amide coupling, an excess of the activated carboxylic acid can inadvertently react with the indazole nitrogen of another molecule, leading to dimerization or N-acyl byproducts [1]. Recommendation: The most robust solution is to use an N1-protected indazole-3-carboxylic acid (e.g., THP, Boc, or SEM protection) () [2]. If the coupling must be performed unprotected, strictly control the stoichiometry (exactly 1.0 to 1.1 equivalents of coupling agent) and add the amine nucleophile immediately to intercept the activated ester before it can react with another indazole molecule.
Q4: I need to scale up this reaction, but HATU is too expensive and poses toxicity risks. What is the best alternative? Causality & Solution: While HATU is excellent for discovery chemistry, it is costly and carries a risk of anaphylaxis, making it unsuitable for large-scale pharmaceutical synthesis. Conversely, EDC/HOBt requires tedious aqueous workups to remove urea byproducts () [3]. Recommendation: T3P (Propylphosphonic anhydride) is the optimal choice for process scale-up. It acts by forming a highly reactive mixed anhydride. It minimizes epimerization, is significantly less toxic, and its phosphonic acid byproducts are completely water-soluble, allowing for a simple liquid-liquid extraction workup.
Quantitative Data: Coupling Reagent Performance Metrics
| Coupling Reagent | Equivalents Needed | Epimerization Risk | Typical Yield (%) | Byproduct Aqueous Solubility | Cost per Mole (USD) |
| HATU | 1.1 - 1.2 | Low | 85 - 95% | Low (Requires basic wash) | ~$150 - $200 |
| EDC.HCl / HOBt | 1.2 - 1.5 | Moderate | 60 - 80% | Moderate (Urea is stubborn) | ~$40 - $60 |
| T3P (50% EtOAc) | 1.5 - 2.0 | Very Low | 80 - 95% | High (Fully water-soluble) | ~$80 - $100 |
| COMU | 1.1 - 1.2 | Low | 80 - 90% | High (Fully water-soluble) | ~$120 - $160 |
(Note: Yields are representative of coupling with standard primary amines at room temperature. Costs are approximate bulk estimates).
Self-Validating Experimental Protocols
Protocol 1: HATU-Mediated Amidation (High-Reactivity Discovery Scale)
Use this protocol for sterically hindered or electron-deficient amines.
-
Preparation: In an oven-dried flask under nitrogen, dissolve indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Validation Check 1: Ensure the solution is fully homogeneous. The basic environment is required to deprotonate the carboxylic acid prior to activation.
-
-
Activation: Add HATU (1.2 eq) portion-wise at 0 °C.
-
Validation Check 2: The solution will transition to a distinct yellow/orange color, indicating the formation of the HOAt active ester. Quench a 5 µL aliquot in methanol and analyze via LC-MS; the presence of the methyl ester mass confirms successful activation.
-
-
Coupling: Add the amine nucleophile (1.2 eq). Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Workup & Validation: Dilute with EtOAc. Wash sequentially with 10% aqueous citric acid (removes excess amine/DIPEA), saturated NaHCO₃ (removes HOAt and unreacted acid), and brine.
-
Validation Check 3: TLC (EtOAc/Hexane) of the organic layer should show the complete disappearance of the baseline carboxylic acid spot. Dry over Na₂SO₄ and concentrate.
-
Protocol 2: T3P-Mediated Amidation (Process Scale-Up)
Use this protocol for larger scales where toxicity and workup efficiency are priorities.
-
Preparation: Suspend indazole-3-carboxylic acid (1.0 eq) and the amine nucleophile (1.1 eq) in ethyl acetate (EtOAc) (0.2 M).
-
Base Addition: Add Triethylamine (Et₃N) (3.0 eq) and stir for 10 minutes at room temperature.
-
Activation/Coupling: Dropwise add T3P (50% solution in EtOAc, 1.5 eq).
-
Validation Check 1: Monitor the internal temperature. T3P activation is mildly exothermic; the dropwise addition prevents thermal spikes that could trigger decarboxylation of the indazole core.
-
-
Reaction Monitoring: Stir at room temperature for 4-6 hours.
-
Validation Check 2: LC-MS should indicate >95% conversion. If sluggish, heat gently to 40 °C (do not exceed 50 °C).
-
-
Workup: Wash the organic layer twice with deionized water, then once with brine.
-
Validation Check 3: T3P byproducts (phosphonic acids) are highly water-soluble. A simple water wash completely removes the coupling byproducts, leaving the pure amide in the organic layer.
-
References
-
Der Pharma Chemica. "Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives." Der Pharma Chemica Journal. URL:[Link]
-
Organic Process Research & Development. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." ACS Publications. URL:[Link]
-
Australian Journal of Chemistry. "Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation." CSIRO Publishing. URL: [Link]
Removing impurities from 4-hydroxy-1H-indazole-3-carboxylic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex isolation of highly functionalized heterocycles. Purifying 4-hydroxy-1H-indazole-3-carboxylic acid presents unique challenges due to its amphoteric nature and its propensity to form strong intramolecular hydrogen bonds between the 4-hydroxyl and 3-carboxylate groups.
This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies for isolating this specific compound.
Part 1: Diagnostic Dashboard & Impurity Profiling
Before troubleshooting, it is critical to understand the physicochemical boundaries of your target molecule. The 4-hydroxy substitution significantly alters the polarity and chelation potential compared to standard indazole frameworks.
Quantitative Data: Physicochemical Properties & Impurity Profiling
| Parameter / Impurity | Characteristic Value | Impact on Purification Strategy |
| pKa (Carboxylic Acid) | ~3.03 | Target precipitates optimally at pH 3.0–3.5. |
| pKa (Hydroxyl Group) | ~9.5 | Avoid pH > 10 during extraction to prevent diprotonation and degradation. |
| Oxindole By-products | Neutral at pH 8 | Remains insoluble during NaHCO3 extraction; removed via filtration. |
| 2H-Indazole Isomers | Highly polar, similar pKa | Requires differential crystallization in EtOH/H2O due to H-bonding differences. |
| Inorganic Ash (NaCl) | High aqueous solubility | Removed by hot water reslurry of the final isolated cake. |
Part 2: Mechanistic Troubleshooting & Self-Validating Protocols (FAQs)
Q1: Why does my product crash out as a gummy oil instead of a crystalline solid during acidification?
Causality: When performing acid-base extractions, researchers often use strong acids to rapidly drop the pH. However, the predicted pKa of the indazole-3-carboxylic acid moiety is 1[1]. Rapid acidification causes localized supersaturation. The compound precipitates in an un-ionized, amorphous state, physically trapping solvent molecules and neutral impurities—such as2[2]—within a gummy matrix.
Protocol: Controlled Acid-Base Precipitation
-
Suspend the crude mixture in deionized water (10 mL/g of crude).
-
Slowly add saturated aqueous
until the pH stabilizes at 8.0–8.5.-
Validation Checkpoint: The target acid will dissolve into the aqueous layer, while neutral oxindole impurities will remain visibly suspended.
-
-
Filter the mixture through a Celite pad to remove insoluble impurities.
-
Warm the clarified filtrate to 40°C.
-
Add 1M HCl dropwise under vigorous stirring until the pH reaches exactly 3.0–3.5.
-
Seed the solution if crystals do not form immediately, and cool slowly to 5°C over 2 hours.
-
Filter and wash with ice-cold water.
-
Validation Checkpoint: Test the final mother liquor with pH paper; if the pH is > 4.0, precipitation of the target compound is incomplete.
-
Q2: How can I selectively remove 2H-indazole regioisomers and trace starting materials?
Causality: During synthesis,3[3]. Because both isomers possess nearly identical pKa values, standard acid-base extraction is ineffective. However, the 1H-isomer forms a highly stable intramolecular hydrogen-bonding network between the N1-proton and the 3-carboxylate group. This alters its solvation sphere in protic solvents. By leveraging this thermodynamic difference, we can selectively crystallize the 1H-isomer from an ethanol/water matrix.
Protocol: Protic Solvent Recrystallization
-
Transfer the crude solid to a round-bottom flask.
-
Add minimal boiling ethanol (approx. 5-7 mL/g) until the solid completely dissolves.
-
Add warm deionized water dropwise until slight turbidity persists (the cloud point).
-
Add a single drop of ethanol to clear the solution, then remove from heat.
-
Allow the flask to cool to room temperature undisturbed, then transfer to a 4°C refrigerator for 12 hours.
-
Collect the crystals via vacuum filtration and wash with ice-cold 1:1 EtOH:
.-
Validation Checkpoint: Analyze the mother liquor via HPLC or TLC; it should be highly enriched with the 2H-isomer, confirming successful exclusion from the crystal lattice.
-
Q3: My analytical report shows high inorganic ash content. How do I desalt the product without losing yield?
Causality: Because the target compound is isolated via precipitation at pH 3, 4[4] if the aqueous volume is insufficient. The zwitterionic character of the product at low pH can also facilitate salt occlusion within the crystal structure.
Protocol: Hot Water Reslurry
-
Suspend the dried, salty crude product in deionized water (15 mL/g).
-
Heat the suspension to 60°C for 30 minutes under vigorous stirring. (The target compound has exceptionally low solubility in acidic/neutral water, while inorganic salts will rapidly dissolve).
-
Filter the hot suspension immediately.
-
Wash the filter cake with a small volume of room-temperature water.
-
Dry in a vacuum oven at 60°C to constant weight.
-
Validation Checkpoint: Perform a silver nitrate (
) drop test on the final wash filtrate. The absence of a white AgCl precipitate confirms complete desalting.
-
Part 3: Process Visualization
Workflow for the acid-base and recrystallization purification of indazole-3-carboxylic acids.
References
-
Indazole-3-carboxylic acid | 4498-67-3, ChemicalBook,1
-
Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives, LOCKSS, 2
-
CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine, Google Patents, 3
-
WO2011086031A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s), Google Patents, 4
Sources
- 1. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 4. WO2011086031A1 - Methods for the preparation of indazole-3-carboxyclic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
Process Chemistry Support Center: 4-Hydroxyindazole-3-Carboxylic Acid (4-OH-ICA)
Welcome to the Technical Support Center for the scale-up and process optimization of 4-Hydroxy-1H-indazole-3-carboxylic acid (CAS: 885519-93-7). This portal is designed for process chemists and drug development professionals engineering scalable routes from the milligram bench-scale to multi-kilogram pilot production.
Below, you will find our validated process workflows, troubleshooting FAQs, quantitative route comparisons, and a self-validating experimental protocol designed to mitigate the unique thermochemical and regioselective challenges introduced by the C4-hydroxyl group.
Process Workflow & Critical Control Points
The classic synthesis of indazole-3-carboxylic acids relies on the oxidative cleavage of isatin followed by diazotization and cyclization. However, the strongly electron-donating 4-hydroxyl group introduces severe instability during the diazonium intermediate phase. The workflow below highlights the critical control points required to prevent thermal runaway and byproduct formation during scale-up.
Figure 1: Scalable synthetic workflow and critical control points for 4-OH-ICA production.
Scale-Up Troubleshooting & FAQs
Q1: Why does the yield of 4-OH-ICA drop significantly, and the reaction profile become "dirty," when scaling from 10 grams to 1 kilogram using the classic isatin route? A: The primary failure point is the thermochemical instability of the diazonium intermediate [2]. The C4-hydroxyl group is strongly electron-donating, which destabilizes the diazonium salt. At the 10g scale, the high surface-area-to-volume ratio allows for rapid heat dissipation, keeping the reaction strictly at 0–5 °C. At the 1kg scale, localized heating occurs during the exothermic addition of acid/nitrite. This thermal spike causes the diazonium salt to decompose into phenolic byproducts or undergo off-target azo coupling (forming deep red/brown tars). Corrective Action: Implement controlled, subsurface addition of pre-cooled reagents using jacketed reactors with high-shear mixing, or transition to a diazonium-free route utilizing phenylhydrazine derivatives [1].
Q2: During the cyclization step, we observe a dark red impurity and unreacted intermediate. What is the mechanism behind this, and how can it be prevented?
A: The dark red impurity is a dimeric azo compound. If the reduction step (using
Q3: We are having trouble isolating the final product as a filterable solid; it consistently crashes out as a gummy paste. How do we resolve this? A: Indazole-3-carboxylic acids are notorious for forming metastable polymorphs and solvates depending on the precipitation solvent. The gummy paste is typically an amorphous mixture or the metastable "Form B" [1]. Corrective Action: Do not attempt to filter the gum directly. Instead, decant the supernatant and reslurry the crude paste in refluxing methanol for 4 hours. The thermal energy will drive the phase transition to the thermodynamically stable "Form A" (a solvent-free, highly crystalline lattice). Form A filters rapidly and exhibits high purity [1].
Q4: When attempting downstream esterification or [3+2] cycloadditions at scale, we see significant yield erosion compared to our bench-scale trials. Why? A: While these reactions perform near-quantitatively at the milligram scale, extended reaction times at scale (>20 mmol) lead to competing pathways. The primary mechanism for yield erosion is N-deacylation followed by N-arylation. The extended duration allows intermediate ion pairs to dissociate or react with trace moisture, leading to off-target arylation [3]. Corrective Action: Maintain strict anhydrous conditions, limit batch residence times, and consider protecting the C4-hydroxyl group (e.g., as a benzyl ether) to prevent it from participating in intramolecular side reactions during activation.
Quantitative Route Comparison
When designing a pilot-scale campaign, selecting the correct synthetic route is paramount. The table below summarizes the quantitative data and scalability metrics for the three most common approaches to synthesizing hydroxylated 1H-indazole-3-carboxylic acids.
Table 1: Quantitative Comparison of Scale-Up Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Reported Yield | Reproducibility & Scalability | Primary Scale-Up Challenge |
| Method 1: Classic Cleavage | 4-Hydroxyisatin | NaOH, NaNO₂, HCl, SnCl₂ | Variable (40–70%) | Low to Moderate | Exothermic diazotization; diazonium thermal instability [2]. |
| Method 2: Diazonium-Free | Substituted o-Toluidine | NaNO₂, Acid | Moderate to Good | Reliable / High | Regioselectivity of cyclization in the presence of the 4-OH group [2]. |
| Method 3: Multi-Step | 1H-Indazole-3-carboxylic acid | SEM-Cl, n-BuLi, Electrophiles | 10–19% (over 7 steps) | High (but inefficient) | Extensive protection/deprotection steps required; poor atom economy [2]. |
Self-Validating Experimental Protocol: Optimized Isatin Route
To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol integrates In-Process Controls (IPCs) . These IPCs transform the procedure into a self-validating system, ensuring that each mechanistic milestone is verified before proceeding to the next, thereby preventing catastrophic batch failures at scale.
Phase 1: Alkaline Hydrolysis
-
Action: Suspend 4-hydroxyisatin (1.0 eq) in 1.0 M aqueous NaOH (3.5 eq) in a jacketed reactor. Heat the mixture to 50 °C for 2 hours.
-
Causality: The hydroxide nucleophile attacks the lactam carbonyl, irreversibly opening the ring to form the highly water-soluble sodium salt of 2-amino-6-hydroxyphenylglyoxylic acid.
-
Self-Validation (IPC 1): Sample the reaction and analyze via HPLC (UV 254 nm). Do not proceed until the 4-hydroxyisatin peak is <1.0% (Area/Area). The appearance of a highly polar, baseline-eluting peak confirms complete hydrolysis.
Phase 2: Controlled Diazotization
-
Action: Cool the reactor to -5 °C. Add an aqueous solution of NaNO₂ (1.1 eq). Begin the subsurface addition of pre-cooled 6 M HCl (4.5 eq) at a rate that maintains the internal temperature strictly below 2 °C.
-
Causality: Subsurface addition prevents the local accumulation of acid at the liquid interface. Maintaining <2 °C is non-negotiable; the electron-rich aromatic ring makes the resulting diazonium salt highly susceptible to thermal degradation [2].
-
Self-Validation (IPC 2): 15 minutes after the HCl addition is complete, perform a starch-iodide paper test. A persistent blue-black color indicates a slight excess of nitrous acid, confirming the diazotization is complete. If negative, add 0.05 eq NaNO₂ and re-test.
Phase 3: Inverse Reduction & Cyclization
-
Action: Quench excess nitrous acid by adding sulfamic acid until the starch-iodide test is negative. In a separate reactor, prepare a solution of SnCl₂ (2.5 eq) in concentrated HCl and cool to 0 °C. Inversely pump the cold diazonium solution into the SnCl₂ solution over 1 hour, maintaining vigorous agitation.
-
Causality: Inverse addition ensures the diazonium salt is instantly reduced to the aryl hydrazine upon entering the reactor. This prevents the diazonium species from acting as an electrophile and coupling with unreacted starting material to form azo-dimers [1].
-
Self-Validation (IPC 3): Visual cue—the reaction mixture should transition from a dark orange/red suspension to a pale yellow/off-white slurry as the indazole ring closes.
Phase 4: Polymorph-Directed Crystallization
-
Action: Filter the crude acidic slurry. Transfer the wet, gummy cake to a clean reactor and suspend in methanol (10 volumes). Heat to reflux (65 °C) for 4 hours. Cool linearly to 15 °C over 2 hours, age for 1 hour, and filter.
-
Causality: The crude product precipitates as an amorphous gum or metastable Form B. Refluxing in methanol provides the activation energy necessary to rearrange the hydrogen-bonding network into the thermodynamically stable, solvent-free Form A [1].
-
Self-Validation (IPC 4): Perform Powder X-Ray Diffraction (PXRD) or a melting point analysis on the dried cake. The material must exhibit a sharp, defined melting point and specific diffraction peaks (e.g., 2θ = 10.3, 11.1) characteristic of Form A, confirming successful polymorph conversion.
References
- Title: Methods for the preparation of indazole-3-carboxylic acid and n-(s)
- Title: Reproducibility of Published Synthesis Methods for 1H-Indazole-3-Carboxamides: A Comparative Guide Source: BenchChem URL
- Title: 1H-indazole-3-carboxylic acid, ethyl ester Source: Organic Syntheses Procedure URL
Technical Support Center: Handling Moisture Sensitivity in Indazole Carboxylic Acid Derivatives
Welcome to the Technical Support Center. Indazole carboxylic acid derivatives (such as 1H-indazole-3-carboxylic acid) are privileged scaffolds in medicinal chemistry, serving as critical precursors for therapeutics like lonidamine and granisetron analogs[1][2]. However, the activation of these carboxylic acids for amide coupling or esterification is highly susceptible to moisture.
This guide provides mechanistic insights, troubleshooting FAQs, and field-validated protocols to ensure high-yielding, moisture-free syntheses.
Part 1: The Chemistry & Causality of Moisture Sensitivity
Why do indazole carboxylic acid reactions fail in the presence of water? When synthesizing indazole-3-carboxamides, the stable carboxylic acid must first be converted into a highly reactive intermediate—such as an acyl chloride, an O-acylisourea (via EDC), or an O-atabenzotriazolyl active ester (via HATU)[1][3]. Water acts as a potent, low-steric nucleophile that aggressively competes with your target amine.
-
Hydrolysis of the Active Intermediate: If moisture is present in the solvent or absorbed by the hygroscopic indazole starting material, water will attack the activated ester, hydrolyzing it back to the unreactive carboxylic acid[4].
-
Reagent Depletion: Coupling reagents like EDC and HATU are themselves inherently moisture-sensitive. EDC readily hydrolyzes into inactive urea derivatives, consuming the reagent before it can even activate the indazole[3].
-
Indazole Hydrogen Bonding: The N-H and C=O groups on the indazole ring form strong hydrogen bond networks that readily trap atmospheric water during storage, requiring rigorous azeotropic drying before use.
Part 2: Troubleshooting Guide & FAQs
Q1: My HATU-mediated amide coupling of 1H-indazole-3-carboxylic acid stalls at 50% conversion. What is happening? A: This is a classic symptom of moisture contamination. HATU forms a highly reactive active ester. If your solvent is not strictly anhydrous, water hydrolyzes this intermediate back to the starting indazole carboxylic acid[3]. Because HATU is consumed in a 1:1 stoichiometric ratio, the hydrolyzed acid cannot be reactivated without adding more reagent, capping your yield. Solution: Switch to[5] and ensure your indazole starting material is dried under high vacuum.
Q2: How do I properly store and handle the acyl chloride derivative of an indazole carboxylic acid? A: Acyl chlorides are extremely moisture-sensitive and will rapidly degrade into HCl and the parent carboxylic acid upon exposure to ambient humidity[4][6]. Store them in a desiccator or a nitrogen-filled glovebox. When handling outside a glovebox, use Schlenk techniques: purge your reaction flask with argon/nitrogen, and transfer the acyl chloride using an oven-dried, gas-tight syringe[5].
Q3: Can I recover my indazole carboxylic acid if the coupling reaction fails due to moisture? A: Yes. Because moisture simply hydrolyzes the activated intermediate back to the starting material[4], you can recover the unreacted indazole carboxylic acid. Perform a basic aqueous workup (using saturated NaHCO₃) to extract the acid into the aqueous layer, wash away the organic impurities, and then carefully acidify the aqueous layer with 1M HCl to precipitate the indazole carboxylic acid[7].
Part 3: Standard Operating Protocols (SOPs)
SOP 1: Rigorous Drying of Indazole Carboxylic Acid
Causality: Indazole derivatives often crystallize with trapped water molecules. Removing this water prevents the premature quenching of coupling reagents.
-
Transfer the indazole carboxylic acid to a round-bottom flask.
-
Add anhydrous toluene (approx. 10 mL per gram of compound).
-
Evaporate the toluene under reduced pressure (rotary evaporator). Causality: Toluene forms an azeotrope with water, effectively pulling residual moisture out of the solid lattice.
-
Repeat the azeotropic distillation twice.
-
Dry the resulting powder on a Schlenk line under high vacuum (<0.1 mbar) at 40°C for 4 hours. Self-Validation: The solid should form a free-flowing, electrostatic powder. If it clumps or sticks to the glass, moisture is still present in the crystal lattice.
SOP 2: Moisture-Free Amide Coupling (EDC/HOBt Method)
Causality: EDC and HOBt generate an active ester that is slightly more stable to trace moisture than acyl chlorides, but anhydrous conditions are still required for >90% yields[1][3].
-
Preparation: Flame-dry a 2-neck Schlenk flask under vacuum, then backfill with Argon. Repeat this cycle three times[5].
-
Dissolution: Dissolve the dried indazole carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF (stored over 4Å molecular sieves).
-
Activation: Cool the solution to 0°C. Add EDC·HCl (1.2 eq) and anhydrous Triethylamine (3.0 eq). Stir for 15 minutes. Self-Validation: A slight color change (often to pale yellow) indicates the successful formation of the active ester. If the solution turns cloudy immediately, the EDC has likely degraded into an insoluble urea byproduct due to moisture.
-
Coupling: Add the amine nucleophile (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quenching: Quench with ice water to precipitate the target indazole-3-carboxamide product[1].
Part 4: Quantitative Data
Table 1: Comparative Water Content in Common Coupling Solvents and Drying Methods
| Solvent / Reagent | Initial Water Content (ppm) | Drying Method | Final Water Content (ppm) | Suitability for Indazole Coupling |
| DMF | ~1500 (Open bottle) | 4Å Molecular Sieves (48h) | < 50 | Excellent (Preferred for HATU/EDC) |
| THF | ~500 | Sodium/Benzophenone distillation | < 10 | Excellent (Preferred for Acyl Chlorides) |
| DCM | ~200 | Calcium Hydride distillation | < 20 | Good (If indazole is soluble) |
| Indazole Acid | ~2.5% (w/w) | Azeotropic Toluene + High Vac | < 0.1% (w/w) | Mandatory prior to activation |
Table 2: Hydrolysis Half-Lives of Activated Indazole Intermediates (at 25°C, 50% RH equivalent)
| Activated Intermediate | Activating Reagent | Half-Life ( | Handling Requirement |
| Indazole Acyl Chloride | SOCl₂ / Oxalyl Chloride | < 2 minutes | Strict Schlenk/Glovebox handling |
| O-Atabenzotriazolyl Ester | HATU | ~30 minutes | Use anhydrous solvents; rapid amine addition |
| O-Acylisourea | EDC | ~15 minutes | Avoid prolonged pre-activation |
| Benzotriazolyl Ester | HOBt/EDC | ~4 hours | Tolerates trace moisture; robust for general use |
Part 5: Visualizations
Caption: Logical workflow of indazole carboxylic acid activation vs. competing moisture degradation.
Part 6: References
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]
-
Process for the preparation of 1H-indazole-3-carboxylic acid derivatives. Google Patents.
-
Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. CLOCKSS. [Link]
-
Other Reactions of Carboxylic Acid Derivatives. KPU Pressbooks. [Link]
-
Optimize Amide Bond Formation for Increased Yield Efficiency. Patsnap. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 3. Optimize Amide Bond Formation for Increased Yield Efficiency [eureka.patsnap.com]
- 4. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Alternative solvents for 4-hydroxy-1H-indazole-3-carboxylic acid reactions
[1]
Welcome to the Advanced Reaction Engineering Helpdesk. Ticket ID: IND-OH-4-SOLV Subject: Solvent Selection, Solubility Optimization, and Green Alternatives for 4-Hydroxy-1H-indazole-3-carboxylic acid (4-HICA).
📊 Dashboard: Quick Reference Data
Compound Profile:
-
Substrate: 4-hydroxy-1H-indazole-3-carboxylic acid (4-HICA)[1]
-
Key Challenge: High polarity due to the zwitterionic potential of the indazole core combined with the 4-hydroxyl and 3-carboxylic acid moieties. This creates strong intermolecular Hydrogen-bonding networks, leading to poor solubility in standard organic solvents (DCM, Toluene) and "trapping" in high-boiling polar aprotic solvents (DMF, DMSO).[1]
Table 1: Solvent Compatibility & Green Replacement Matrix[1]
| Standard Solvent (Hazardous) | Primary Issue | Recommended Green Alternative | Performance Notes |
| DMF / NMP | Reprotoxic (CMR), difficult removal ( | Cyrene™ (Dihydrolevoglucosenone) | Excellent solubility for polar heterocycles; viscosity requires heating to 40-50°C. |
| DMF | (As above) | N-Butylpyrrolidinone (NBP) | Lower toxicity profile; stable to acids/bases; good for amide couplings.[1] |
| DCM (Dichloromethane) | Carcinogenic, volatile.[1] | 2-MeTHF (2-Methyltetrahydrofuran) | Biogenic; forms azeotrope with water for easy drying; higher boiling point ( |
| THF | Peroxide former, poor recovery.[1] | CPME (Cyclopentyl methyl ether) | Low peroxide formation; hydrophobic enough for aqueous workups (unlike THF).[1] |
| DMSO | Difficult to remove. | Binary System: EtOAc/DMSO (9:1) | The small DMSO fraction solubilizes the 4-HICA, while EtOAc allows for aqueous extraction.[1] |
🛠 Module 1: Solubility & Dissolution Troubleshooting
Q: My 4-HICA starting material won't dissolve in 2-MeTHF or EtOAc even with heating. How do I proceed without reverting to DMF?
A: Disruption of the H-Bond Network is required. The 4-hydroxyl group and the N-H of the indazole ring form a tight crystal lattice. Pure lipophilic ethers (2-MeTHF) or esters (EtOAc) cannot break these interactions.[1]
Protocol: The "Co-Solvent Spike" Method Do not use pure solvents. Instead, use a "Solvating Spike" strategy:
-
Suspend the 4-HICA in your green carrier solvent (e.g., 2-MeTHF).[1]
-
Add a highly polar additive (DMSO or Water) in small increments (2–5% v/v).[1]
-
Apply Ultrasonication (not just stirring) for 5 minutes.
-
Result: The small amount of polar solvent solvates the individual molecules, while the bulk green solvent acts as the reaction medium.[1] This "pseudo-solution" is often sufficient for reaction kinetics.
Q: Can I use water as a solvent? A: Yes, for specific reactions.[1] Because 4-HICA is amphoteric, it dissolves in basic water (forming the carboxylate/phenolate).[1]
🧪 Module 2: Reaction Optimization (Amide Coupling)
Q: I am seeing low conversion during amide coupling using HATU/DIPEA in 2-MeTHF. The reaction stalls.
A: The issue is likely the "Zwitterionic Trap" or Phenol Interference. The 4-hydroxyl group can interfere with activation agents, or the naked anion may precipitate out of the non-polar green solvent.[1]
Troubleshooting Workflow:
-
Protect the Phenol (Recommended):
-
Switch Coupling Agents:
-
Temperature Modulation:
-
Indazole carboxylic acids are sterically and electronically deactivated. Room temperature is often insufficient.
-
Action: Heat to 50–60°C . If using Cyrene, this also reduces viscosity.[1]
-
Visualization: Solvent Decision Tree for Coupling
Figure 1: Decision matrix for selecting the optimal solvent system based on substrate solubility and protecting group strategy.
⚙️ Module 3: Workup & Purification (The "No-Rotovap" Approach)
Q: I used DMSO/DMF because nothing else worked. How do I isolate my product without boiling off the solvent at 150°C?
A: Use the "pH-Swing Precipitation" (Catch & Release). Do not attempt to distill DMF/DMSO/NBP. It degrades the indazole core (decarboxylation risk).
Protocol:
-
Dilution: Pour the reaction mixture (DMSO/DMF) slowly into a beaker containing 5 volumes of Water .
-
Acidification: The product is likely an amide or ester.
-
Precipitation: The hydrophobic product will crash out of the aqueous/DMSO phase.
-
Filtration: Filter the solid. Wash with water (removes DMSO) and then Hexanes (removes lipophilic impurities).[1]
-
Drying: Vacuum oven at 40°C.
Q: My product is oiling out instead of precipitating. A: This is common with NBP or Cyrene.
-
Fix: Add a "seed" crystal if available.
-
Fix: Use MTBE (Methyl tert-butyl ether) as an anti-solvent instead of water.[1] Pour the reaction mixture into 10 volumes of cold MTBE. The polar solvent (NBP) may stay in solution or form a separate oil layer, while the product precipitates.[1]
Visualization: pH-Swing Isolation Workflow
Figure 2: Workflow for isolating 4-HICA derivatives from high-boiling polar solvents without distillation.
📚 References
-
BenchChem. (2025).[1][5] Common side reactions in the synthesis of indazole-3-carboxamides: Troubleshooting Guide. Retrieved from [1]
-
Sherwood, J., et al. (2014).[1] "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Chemical Communications, 50, 9650-9652.[1] (General reference for Cyrene properties).
-
Byrne, F. P., et al. (2016).[1] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7. (Source for 2-MeTHF and CPME characteristics).
-
ACS Green Chemistry Institute. (2025).[1] Molecular Solvents – Replacements for DMF, DMAC, NMP.[1] Retrieved from [1]
-
Organic Syntheses. (2004).[1] Synthesis of 1H-indazole-3-carboxylic acid derivatives. Organic Syntheses, Coll.[1] Vol. 10, p.460.[1] Retrieved from [1]
-
PubChem. (2025).[1] 4-hydroxy-1H-indazole-3-carboxylic acid (Compound Summary).[1][2][6] Retrieved from [1]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. CAS 885519-93-7 | 4-hydroxy-1H-indazole-3-carboxylic acid - Synblock [synblock.com]
- 3. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 4. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. PubChemLite - 4-hydroxy-1h-indazole-3-carboxylic acid (C8H6N2O3) [pubchemlite.lcsb.uni.lu]
Validation & Comparative
HPLC purity standards for 4-Hydroxy-1H-indazole-3-carboxylic acid
Title: Comprehensive Guide to HPLC Purity Standards for 4-Hydroxy-1H-indazole-3-carboxylic Acid
Introduction 4-Hydroxy-1H-indazole-3-carboxylic acid is a highly functionalized heterocyclic scaffold that serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including synthetic cannabinoids, azole antifungals, and neurological receptor agonists[1][2]. Because the molecule possesses multiple reactive sites—specifically the N1 and N2 positions, the C3-carboxylic acid, and the C4-hydroxyl group—synthetic pathways often yield a complex matrix of regioisomers and unreacted precursors[2].
Establishing robust High-Performance Liquid Chromatography (HPLC) purity standards is not merely a regulatory formality; it is a chemical necessity. Trace impurities can act as catalytic poisons or trigger side reactions during downstream N-alkylation. This guide objectively compares available purity grades, evaluates stationary phase alternatives, and provides a self-validating HPLC methodology grounded in United States Pharmacopeia (USP) principles[3].
Comparative Analysis of Purity Standards
When sourcing 4-Hydroxy-1H-indazole-3-carboxylic acid, researchers must align the chemical grade with their specific experimental phase. Utilizing an inadequate purity grade can severely compromise yield and biological assay integrity.
Table 1: Comparison of Commercially Available Purity Grades
| Purity Grade | HPLC Purity (%) | Typical Impurity Profile | Recommended Application | Cost Efficiency |
| Building Block | >95.0% | High levels of N1/N2 regioisomers, des-hydroxy analogs. | Early-stage discovery, route scouting, and proof-of-concept synthesis. | High |
| Synthesis Grade | >98.0% | Trace moisture, controlled heavy metals, minimal organic impurities. | Scale-up manufacturing, intermediate synthesis, and API production. | Medium |
| Reference Standard | >99.5% | Fully characterized (NMR, LC-MS, elemental analysis). | Quantitative HPLC calibration, QA/QC release testing, and method validation. | Low |
Mechanistic Principles of Chromatographic Separation
The analytical challenge of 4-Hydroxy-1H-indazole-3-carboxylic acid lies in its zwitterionic potential and high polarity. The molecule features a carboxylic acid moiety (pKa ~3.5) and a phenolic hydroxyl group (pKa ~9.0).
Causality in Method Design: If analyzed at a neutral pH, the carboxylic acid will ionize, leading to poor retention on standard reversed-phase (RP) columns and severe peak tailing due to secondary interactions with residual silanols on the silica support. To counteract this, the mobile phase must be buffered to a pH of 2.0–2.5. This suppresses ionization, keeping the analyte fully protonated and ensuring uniform hydrophobic interaction with the stationary phase[4]. For mass spectrometry (MS) compatibility, volatile modifiers like 0.1% formic acid are required, whereas 0.1% phosphoric acid is preferred for standalone UV detection due to its superior UV transparency[4].
Table 2: Comparison of Stationary Phase Alternatives
| Column Technology | Retention Mechanism | Performance with Indazole Derivatives | Verdict |
| Fully Porous C18 | Hydrophobic interaction | Moderate retention; prone to peak tailing without heavy buffering. | Legacy choice; acceptable but outdated. |
| Solid-Core C18 | Hydrophobic interaction | High efficiency, lower backpressure, sharp peaks due to reduced longitudinal diffusion[3]. | Optimal for high-throughput USP <621> modernized methods. |
| Mixed-Mode (e.g., Newcrom R1) | RP + Ion-Exchange | Superior retention of polar analytes without the need for ion-pairing reagents[4]. | Excellent for complex impurity profiling and MS applications. |
Visualizing the Analytical Workflow
To systematically approach the isolation and quantification of this compound, we employ a pKa-driven method development logic.
Figure 1: Logical workflow for HPLC method development of ionizable indazole derivatives.
Self-Validating Experimental Protocol: HPLC Method Validation
To establish a trustworthy purity standard, the analytical protocol must be self-validating—incorporating internal checks to verify performance before sample analysis. The following protocol is optimized for separating 4-Hydroxy-1H-indazole-3-carboxylic acid from its synthetic impurities.
Materials & Reagents:
-
Stationary Phase: Solid-core C18 column (e.g., 2.7 µm, 4.6 x 100 mm)[3].
-
Mobile Phase A: 0.1% Formic Acid in Ultrapure Water (pH ~2.7).
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Diluent: 10:90 Acetonitrile:Water. (Mechanistic note: Using a high-aqueous diluent prevents the "solvent effect," which causes peak distortion and fronting upon injection).
Step-by-Step Methodology:
-
System Equilibration: Flush the column with 100% Mobile Phase A for 10 column volumes to ensure complete protonation of the stationary phase.
-
Standard Preparation: Accurately weigh 10.0 mg of >99.5% Reference Standard Grade 4-Hydroxy-1H-indazole-3-carboxylic acid. Dissolve in 10 mL of diluent to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes.
-
Gradient Execution: Apply the following gradient at a flow rate of 1.0 mL/min to maximize resolution between the target analyte and structurally similar regioisomers:
-
0.0 - 2.0 min: 5% B (Isocratic hold to retain the polar analyte)
-
2.0 - 8.0 min: 5% to 60% B (Linear ramp to elute hydrophobic impurities)
-
8.0 - 10.0 min: 60% to 95% B (Column wash)
-
10.0 - 13.0 min: 5% B (Re-equilibration)
-
-
Detection: Monitor UV absorbance at 254 nm. The indazole chromophore exhibits strong, reliable absorption at this wavelength[5].
-
System Suitability Testing (SST): Inject the standard solution in quintuplicate. Verify that the system meets the modernization criteria outlined in USP <621>[3].
Data Presentation: System Suitability & Acceptance Criteria
A robust method must adhere to strict quantitative thresholds to be considered trustworthy for purity certification. If the system fails any of the parameters below, the run is invalidated, ensuring absolute data integrity.
Table 3: System Suitability Parameters (Self-Validating Criteria)
| Parameter | Target Value | Mechanistic Rationale |
| Retention Time (RT) %RSD | ≤ 1.0% | Ensures pump precision, gradient accuracy, and stable column equilibration. |
| Tailing Factor (Tf) | ≤ 1.5 | Confirms adequate suppression of secondary silanol interactions via mobile phase pH control. |
| Theoretical Plates (N) | > 5,000 | Validates column efficiency, particle integrity, and proper flow dynamics. |
| Resolution (Rs) | > 2.0 | Guarantees baseline separation from the closest eluting synthetic impurity or regioisomer. |
References
-
SIELC Technologies. "Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column." SIELC.com. URL: [Link]
-
Bloomtechz. "What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester?" Bloomtechz.com. URL: [Link]
-
Diva-Portal. "Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites." Diva-portal.org. URL: [Link]
-
Chromatography Online. "What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis." Chromatographyonline.com. URL: [Link]
Sources
Structural Elucidation of Hydroxyindazole Carboxylic Acids: A Comparative Guide to CID vs. HCD Mass Spectrometry
Introduction and Analytical Significance
Hydroxyindazole carboxylic acids are critical pharmacophores embedded in various therapeutic agents and represent major metabolic markers for emerging synthetic cannabinoids, such as ADB-FUBINACA[1]. The accurate structural characterization of these compounds relies heavily on tandem mass spectrometry (MS/MS). However, the choice of fragmentation technique—specifically, resonant Collision-Induced Dissociation (CID) versus beam-type Higher-energy Collisional Dissociation (HCD)—profoundly impacts the resulting spectral data[2].
This guide provides an objective comparison of these fragmentation modalities, exploring the causality behind the gas-phase dissociation of hydroxyindazole carboxylic acids to empower researchers in optimizing their structural elucidation workflows.
Mechanisms of Fragmentation: Causality and Pathways
When subjected to electrospray ionization (ESI) in positive ion mode, compounds like 3[3] form stable protonated precursor ions
-
Decarboxylation (-44 Da): The carboxylic acid moiety is highly labile. The lowest energy fragmentation pathway is consistently the loss of
. This occurs because the resulting indazolyl cation is highly resonance-stabilized. -
Dehydration (-18 Da): The presence of the hydroxyl group on the indazole ring introduces a competing or sequential loss of
. If the hydroxyl group is positioned where hydrogen bonding with the carboxylic acid is possible, a concerted loss of and may be observed. -
Ring Cleavage: Higher activation energies induce the rupture of the indazole core, typically resulting in the expulsion of
or , yielding diagnostic phenyl-derivative cations that pinpoint the exact location of the hydroxyl group[1].
Logical fragmentation pathway of protonated hydroxyindazole carboxylic acids.
Comparative Analysis: Trap CID vs. Orbitrap HCD
The fundamental difference between CID (often performed in a linear ion trap) and HCD (performed in a multipole collision cell and analyzed in an Orbitrap) lies in the energy deposition mechanism[2].
-
Ion Trap CID (Resonant Excitation): Ions are slowly heated through multiple low-energy collisions. Causality: Once the lowest energy threshold is reached (decarboxylation), the new fragment falls out of resonance and is not subjected to further fragmentation. This yields a "clean" spectrum dominated by the
peak. Furthermore, ion traps suffer from the "1/3 rule," meaning fragments below ~1/3 of the precursor m/z are physically ejected and not detected[2]. -
HCD (Beam-Type CID): Ions are accelerated into a collision cell with a single, high-energy bolus. Causality: This non-equilibrium process ensures both the precursor and primary fragments undergo collisions, leading to secondary and tertiary fragmentation[2]. HCD shatters the indazole ring, producing a rich spectrum of low-mass diagnostic ions without a low-mass cutoff[4].
Quantitative Performance Comparison
| Parameter | Ion Trap CID (Resonant) | Orbitrap HCD (Beam-Type) | Impact on Hydroxyindazole Analysis |
| Energy Deposition | Gradual, equilibrium heating | Rapid, non-equilibrium bolus | HCD forces higher-energy ring cleavages. |
| Primary Fragments | Dominant (e.g., | Present, but often depleted | CID is excellent for confirming the intact mass minus the acid group. |
| Secondary/Tertiary Fragments | Rare | Abundant | HCD is strictly required to determine the hydroxyl position on the ring. |
| Low-Mass Cutoff | Yes (~1/3 of precursor m/z) | No | HCD captures critical low-mass reporter ions (e.g., m/z 109)[1]. |
| Spectral Acquisition Speed | Faster (Electron multiplier) | Slower (Fourier Transform) | CID provides more data points across an LC peak for quantitation[4]. |
Self-Validating Experimental Protocol: LC-MS/MS Workflow
To objectively compare these techniques without introducing variables like retention time drift or ionization efficiency fluctuations, a self-validating split-scan approach must be employed. This protocol acquires back-to-back CID and HCD spectra from the exact same eluting LC peak.
Step-by-Step Methodology
-
Sample Preparation: Reconstitute the hydroxyindazole carboxylic acid standard (e.g., 1 μg/mL) in 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: The acidic modifier ensures the analyte remains protonated in solution, maximizing positive ESI efficiency.
-
Chromatographic Separation: Inject 5 μL onto a reversed-phase UHPLC C18 column (100 x 2.1 mm, 2.6 µm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Causality: The acidic mobile phase suppresses silanol interactions on the column, ensuring sharp, symmetrical peaks.
-
Source Optimization: Set the ESI voltage to +3.5 kV and the ion transfer tube temperature to 275°C to facilitate efficient droplet desolvation.
-
Back-to-Back MS/MS Acquisition (The Self-Validating Step):
-
Program the mass spectrometer (e.g., Orbitrap Tribrid) to perform a Full MS scan (m/z 100-800).
-
Trigger a Data-Dependent Acquisition (DDA) event for the most intense precursor ion.
-
Scan Event 1: Isolate the precursor (1.5 m/z window), apply Ion Trap CID at 30% Normalized Collision Energy (NCE). Detect fragments in the Ion Trap.
-
Scan Event 2: Isolate the same precursor, apply HCD at 35% NCE. Detect fragments in the Orbitrap at 15,000 resolution.
-
-
Data Interpretation: Evaluate the spectra. The CID spectrum will validate the presence of the carboxylic acid via a singular -44 Da shift. The HCD spectrum will provide the deep structural map required to pinpoint the hydroxyl substitution.
Self-validating LC-MS/MS workflow for concurrent CID and HCD spectral acquisition.
Conclusion
For researchers characterizing hydroxyindazole carboxylic acids, relying solely on Ion Trap CID is analytically insufficient. The dominant, low-energy decarboxylation pathway acts as an energy sink, masking deeper structural features. HCD is strictly required to shatter the indazole ring, bypass the low-mass cutoff, and generate the diagnostic fragments necessary to determine the exact position of the hydroxyl group. Implementing a dual-scan strategy ensures both high-sensitivity precursor confirmation (CID) and high-resolution structural elucidation (HCD).
References
- In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid Source: PMC - NIH URL
- Difference between HCD and CID collision induced dissociations?
- Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms Source: PMC - NIH URL
- Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 Source: PubChem - NIH URL
Sources
- 1. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
Reference standards for 4-Hydroxy-1H-indazole-3-carboxylic acid analysis
Reference Standards for 4-Hydroxy-1H-indazole-3-carboxylic acid Analysis
Executive Summary & Strategic Context
4-Hydroxy-1H-indazole-3-carboxylic acid (CAS: 885519-93-7 ) is a critical heterocyclic building block often employed in the synthesis of multi-targeted tyrosine kinase inhibitors (e.g., analogues of pazopanib) and specific receptor agonists.[1] Unlike common pharmacopeial excipients, this molecule lacks a dedicated USP/EP monograph.[1] Consequently, researchers often rely on "Research Grade" certificates of analysis (CoAs) from chemical vendors, which frequently overstate purity by relying solely on HPLC Area%.[1]
The Core Problem: The 3-carboxylic acid moiety on the electron-rich indazole ring is susceptible to thermal decarboxylation , while the 4-hydroxy group introduces risks of oxidative quinoid formation .[1] A standard labeled "98% Pure (HPLC)" may actually contain significant levels of inorganic salts, residual solvents, or decarboxylated degradants that are invisible to UV detection or co-elute under generic gradients.[1]
Objective: This guide outlines the protocol to transition from a "Vendor Material" to a "Qualified Reference Standard" suitable for quantitative GMP/GLP analysis.
Comparative Framework: The Hierarchy of Standards
When sourcing this reference material, you will encounter three distinct tiers. For drug development, you must distinguish between identity verification and quantitative assay assignment.[1]
| Feature | Tier 1: Research Grade (The Alternative) | Tier 2: Qualified Secondary Standard (The Product) | Tier 3: Certified Reference Material (CRM) |
| Source | Catalog Chemical Vendors (e.g., Synblock, Fluorochem).[1] | In-House Qualified (derived from Tier 1 material).[1] | N/A (Currently unavailable for this specific CAS).[1] |
| Purity Metric | HPLC Area% (often at 254 nm).[1] | Mass Balance / qNMR (% w/w). | Metrologically Traceable (ISO 17034).[1] |
| Common Errors | Ignores water, solvents, and inorganic salts.[1] | Accounts for all non-analyte mass.[1] | N/A |
| Assay Accuracy | Low (± 5–10% error is common).[1] | High (± 1.0% uncertainty).[1] | Ultra-High. |
| Suitability | Synthesis starting material only.[1] | Quantitative Analysis, Stability Studies. | Legal dispute / Release testing.[1] |
Recommendation: Do not use Tier 1 materials directly for quantitative calculations (e.g., determining response factors). You must procure Tier 1 material and upgrade it to Tier 2 status using the protocols below.
Critical Degradation Pathways
Understanding the chemistry of the standard is prerequisite to analyzing it.[1][2] The primary instability mode is decarboxylation , driven by the electron-donating hydroxyl group at position 4, which destabilizes the carboxylic acid at position 3 under heat or acidic stress.[1]
Figure 1: Thermal decarboxylation pathway.[1] The loss of CO2 results in 4-hydroxyindazole, which has a distinct UV spectrum and retention time.[1]
Experimental Protocols for Qualification
To upgrade a commercial sample to a Qualified Reference Standard, you must establish its Assay (% w/w) and Impurity Profile .[1]
Protocol A: Absolute Assay via qNMR (The "Truth" Standard)
Why: HPLC Area% ignores residual solvents and salts (often high in indazole synthesis due to precipitation steps).[1] qNMR counts protons directly relative to an internal standard.[1]
Reagents:
-
Solvent: DMSO-d6 (Solubility is poor in CDCl3).[1]
-
Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or 1,3,5-Trimethoxybenzene.[1]
-
Relaxation Agent: Cr(acac)3 (optional, to shorten T1).[1]
Procedure:
-
Weigh accurately ~10 mg of the Candidate Standard and ~10 mg of IS into a vial.[1]
-
Dissolve completely in 0.7 mL DMSO-d6.
-
Acquisition Parameters:
-
Integration: Integrate the aromatic protons of the Indazole (check for overlap) vs. the singlet of the IS.
-
Calculation:
Protocol B: Impurity Profiling via HPLC-UV/MS
Why: To detect the decarboxylated impurity (4-hydroxyindazole) and process-related isomers.[1]
Chromatographic Conditions:
-
Column: C18 with polar embedding (e.g., Waters XSelect HSS T3 or Phenomenex Kinetex Biphenyl), 150 x 4.6 mm, 3.5 µm.[1] Standard C18 may suffer from peak tailing due to the basic indazole nitrogen.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7 to suppress ionization of -COOH).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 300 nm (indazole conjugation).[1]
-
Mass Spec: ESI Positive Mode (M+H)+ = 179.05.
Acceptance Criteria for Reference Standard:
-
Total Impurities: < 2.0% Area.[1]
-
Decarboxylated Impurity (RRT ~0.8-0.9): < 0.5%.[1]
-
Solvents (GC-HS): < ICH Q3C limits.
Data Presentation: Performance Comparison
The following data illustrates the risk of using a vendor CoA without re-qualification.
| Parameter | Vendor CoA (Commercial Batch) | In-House Qualified Data (Actual) | Impact on Analysis |
| Method | HPLC-UV (Area% @ 254nm) | qNMR (Internal Std) + TGA | |
| Purity Value | 98.5% | 91.2% | 7.3% Error in potency assignment. |
| Water/Solvent | "Not Tested" | 6.5% (Water + DMF) | Vendor ignored hygroscopic nature.[1] |
| Inorganic Ash | "Conforms" | 1.8% (Sodium salts) | Salt form contamination from synthesis.[1] |
| Identity | 1H-NMR (Conforms) | 1H-NMR + MS + IR | Confirmed structure. |
Interpretation: If you used the Vendor CoA value (98.5%) to prepare a calibration curve, your drug substance quantification would be biased low by >7%, potentially causing a safe batch to fail potency specifications.[1]
Workflow: Qualification Decision Tree
Use this logic flow to determine if a sourced batch is fit for purpose.
Figure 2: Qualification workflow for establishing a Secondary Reference Standard.
Conclusion & Recommendations
For the analysis of 4-Hydroxy-1H-indazole-3-carboxylic acid , reliance on commercial "Research Grade" standards is a significant source of analytical error.[1] The molecule's tendency to hold solvents (DMF/Water) and its risk of thermal decarboxylation requires a rigorous "Secondary Standard" qualification approach.[1]
Key Takeaways:
-
Always use qNMR to assign the assay value; never rely on HPLC Area% alone.[1]
-
Monitor Decarboxylation: Ensure your HPLC method separates the parent acid from the 4-hydroxyindazole degradant (typically elutes earlier or later depending on pH).[1]
-
Store Cold: Maintain the standard at -20°C to prevent slow decarboxylation.
References
-
Synblock . Product Data: 4-hydroxy-1H-indazole-3-carboxylic acid (CAS 885519-93-7).[1] Retrieved from [1]
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 57651610, Indazole-3-carboxylic acid (Analogous Chemistry). Retrieved from [1]
-
Yuan, J. Y., et al. (2018) .[1] Synthesis and characterization of four process impurities in pazopanib. Pharmazie, 73(9), 494-497.[1] (Demonstrates indazole impurity profiling logic). Retrieved from
- Schmidt, A., et al.Quantum mechanical study and vibrational spectra of indazolium-3-carboxylate and its decarboxylation product.
-
ICH Expert Working Group . ICH Q3A(R2): Impurities in New Drug Substances. (Regulatory framework for reporting thresholds). Retrieved from [1]
Sources
A Senior Application Scientist's Guide to Differentiating Indazole Isomers Using NMR Spectroscopy
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of heterocyclic compounds is a foundational pillar of successful research and development. Among these, the indazole scaffold holds significant importance in medicinal chemistry due to the diverse biological activities of its derivatives.[1][2] Indazoles primarily exist in two tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[3] Synthetic routes often yield mixtures of N-1 and N-2 substituted isomers, each potentially possessing distinct pharmacological and physicochemical properties.[1][4] Consequently, the precise and robust differentiation of these isomers is not merely an analytical exercise but a critical step in drug discovery and chemical synthesis.
This guide provides an in-depth, technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopic methods for distinguishing between 1H- and 2H-indazole isomers. Grounded in field-proven insights and supported by experimental data, this document will equip you with the knowledge to confidently assign the regiochemistry of your indazole derivatives.
The Spectroscopic Challenge: Why NMR is the Gold Standard
While other spectroscopic techniques like IR, UV-Vis, and Mass Spectrometry can offer clues, NMR spectroscopy stands as the most definitive method for isomer differentiation.[1] The power of NMR lies in its ability to probe the immediate electronic environment of each nucleus within a molecule, providing a detailed structural map. For indazole isomers, the position of the substituent on the nitrogen atom induces subtle yet predictable changes in the chemical shifts of the protons and carbons throughout the bicyclic system.
1D NMR Spectroscopy: The First Line of Investigation
One-dimensional ¹H and ¹³C NMR are the workhorses of structural elucidation and often provide the initial, and sometimes conclusive, evidence for isomer identification.
¹H NMR Spectroscopy: A Tale of Two Protons
The most significant diagnostic signals in the ¹H NMR spectrum are those of the H-3 and H-7 protons.
-
The H-3 Proton: In 2H-indazoles, the H-3 proton is consistently observed at a higher chemical shift (more deshielded) compared to its counterpart in the 1H-isomer.[1][4] This is a reliable and readily observable distinction.
-
The H-7 Proton: Conversely, the H-7 proton in 2H-indazoles typically appears at a higher frequency (more deshielded) due to the anisotropic effect of the lone pair of electrons on the N-1 nitrogen.[1][4]
-
The N-H Proton: For unsubstituted indazoles, the presence of a broad singlet in the downfield region (around 13.40 ppm in CDCl₃) is characteristic of the N-H proton of the 1H-indazole tautomer.[1]
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides complementary and often more definitive evidence for isomer assignment. The key carbons to scrutinize are C-3, C-3a, and C-7a.
-
The C-3 Carbon: The chemical shift of C-3 is a powerful diagnostic tool. It is significantly different between the two isomers, making it a reliable marker for the position of substitution.[1]
-
The Bridgehead Carbons (C-3a and C-7a): The bridgehead carbons, C-3a and C-7a, also exhibit distinct chemical shifts. Notably, C-7a in 2H-indazoles shows a characteristic downfield shift compared to 1H-indazoles.[1]
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1-Methyl-1H-indazole and 2-Methyl-2H-indazole in CDCl₃
| Nucleus | 1-Methyl-1H-indazole | 2-Methyl-2H-indazole | Key Differentiating Feature |
| ¹H NMR | |||
| N-CH₃ | ~3.85 | ~4.15 | N-CH₃ of 2-isomer is more deshielded. |
| H-3 | ~7.95 | ~8.05 | H-3 of 2-isomer is more deshielded. |
| H-7 | ~7.70 | ~7.75 | H-7 of 2-isomer is slightly more deshielded. |
| ¹³C NMR | |||
| N-CH₃ | ~35.0 | ~45.0 | N-CH₃ of 2-isomer is significantly more deshielded. |
| C-3 | ~133.0 | ~122.0 | C-3 of 2-isomer is significantly more shielded. |
| C-3a | ~123.0 | ~127.0 | C-3a of 2-isomer is more deshielded. |
| C-7a | ~140.0 | ~149.0 | C-7a of 2-isomer is significantly more deshielded. |
Note: The exact chemical shifts can vary depending on the specific substituents and the solvent used.
2D NMR Spectroscopy: Unambiguous Confirmation
For complex or ambiguous cases, two-dimensional NMR experiments provide definitive proof of connectivity.
Heteronuclear Multiple Bond Correlation (HMBC): Mapping Long-Range Connections
The HMBC experiment is arguably the most powerful tool for distinguishing between N-1 and N-2 substituted indazoles. This experiment reveals correlations between protons and carbons that are separated by two or three bonds.
-
For an N-2 substituted indazole: A clear correlation will be observed between the protons of the N-alkyl group (e.g., the N-CH₂ protons) and the C-3 carbon of the indazole ring.
-
For an N-1 substituted indazole: This crucial correlation to C-3 will be absent. Instead, a correlation may be observed between the N-alkyl protons and the C-7a carbon.[5]
Nuclear Overhauser Effect Spectroscopy (NOESY): Through-Space Proximity
The NOESY experiment detects protons that are close to each other in space, regardless of their through-bond connectivity. This can be particularly useful for confirming assignments.
-
For an N-1 substituted indazole: A NOESY correlation is expected between the protons of the N-alkyl group and the H-7 proton.
-
For an N-2 substituted indazole: A NOESY correlation should be observed between the protons of the N-alkyl group and the H-3 proton.
Experimental Protocols
The following provides a step-by-step methodology for acquiring and processing NMR data for the differentiation of indazole isomers.
Sample Preparation
-
Dissolve the Sample: Accurately weigh 5-10 mg of the indazole sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure Complete Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution. The presence of solid particles will degrade the quality of the NMR spectrum.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, referencing to the residual solvent peak is often sufficient.[6]
NMR Data Acquisition
1. ¹H NMR Spectrum:
- Instrument: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Experiment: Acquire a standard one-dimensional ¹H NMR spectrum.
- Spectral Width: Set the spectral width to encompass the expected range of chemical shifts (typically 0-15 ppm).
- Number of Scans: Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
2. ¹³C NMR Spectrum:
- Experiment: Acquire a proton-decoupled ¹³C NMR spectrum.
- Number of Scans: A significantly larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C. The exact number will depend on the sample concentration.
3. 2D NMR Spectra (HMBC and NOESY):
- Experiment Selection: Choose the appropriate 2D pulse programs (e.g., hsqcedetgpsp for HSQC, hmbcgplpndqf for HMBC, noesygpph for NOESY on Bruker instruments).
- Parameter Optimization: Optimize key parameters such as spectral widths in both dimensions, number of increments in the indirect dimension, and mixing times (for NOESY). For HMBC, the long-range coupling delay should be optimized to observe the desired correlations (typically 50-100 ms).
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak or the internal standard.[6]
-
Peak Picking and Integration: Identify and integrate all relevant peaks.
Conclusion
The differentiation of 1H- and 2H-indazole isomers is a critical task in synthetic and medicinal chemistry, and NMR spectroscopy provides a powerful and definitive solution. By systematically analyzing the key diagnostic signals in ¹H and ¹³C NMR spectra, and by judiciously employing 2D techniques like HMBC and NOESY, researchers can confidently and accurately determine the regiochemistry of their indazole derivatives. This guide, by synthesizing technical accuracy with practical insights, serves as a valuable resource for navigating the spectroscopic nuances of these important heterocyclic compounds.
References
- Brukker. (n.d.). 2D HMBC Experiment Tutorial.
- BenchChem. (2025). A Spectroscopic Showdown: Distinguishing 1H- and 2H-Indazole Isomers. BenchChem.
- Ferreira, V. F., de Souza, M. C. B. V., Cunha, A. C., Pereira, L. O. R., & Ferreira, M. L. G. (2006).
- Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry, 8, 397-475.
- Wiley. (n.d.). Essential Practical NMR for Organic Chemistry, 2nd Edition. Wiley.
- Harwood, J. S., & Mo, H. (2015). Practical NMR Spectroscopy Laboratory Guide: Using Bruker Spectrometers. Academic Press.
- BenchChem. (2025). A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity. BenchChem.
- Elguero, J., Goya, P., & Páez, J. A. (1995). 13 C NMR of indazoles. Chemistry of Heterocyclic Compounds, 31(9), 1006–1026.
- PubChem. (n.d.). 1-Methyl-1H-indazole.
- PubChem. (n.d.). 2-Methyl-2H-indazole.
- ChemicalBook. (n.d.). 1-methylindazole(13436-48-1) 1H NMR spectrum.
- Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (n.d.). Caribbean Journal of Science and Technology.
- Royal Society of Chemistry. (n.d.). Site-Selective Direct Nitration of 2H-Indazoles: Easy Access to 7-Nitroindazoles.
- López, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687.
- Royal Society of Chemistry. (n.d.).
- Royal Society of Chemistry. (n.d.).
- Wiley. (n.d.). 200 and More NMR Experiments: A Practical Course.
- Keeler, J. (n.d.). Two-dimensional NMR. The James Keeler Group.
- ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
- Koch, R. (2017). Simulation of NMR chemical shifts in heterocycles: a method evaluation. Journal of Molecular Modeling, 23(1), 9.
- Wiley. (n.d.). 2D NMR FOR THE CHEMIST.
- Wiley. (n.d.). Two-Dimensional (2D) NMR Methods.
- Kingsbury, W. D., Gyurik, R. J., Theodorides, V. J., Parish, R. C., & Gallagher, G., Jr. (1976). Synthesis of 1- and 2-substituted indazoles as anthelmintic agents. Journal of Medicinal Chemistry, 19(6), 839–840.
- ResearchGate. (n.d.).
- Semantic Scholar. (2022). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)
- ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1.
- Northeastern University. (n.d.).
- Griffiths, L., & Abraham, R. J. (1997). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-8.
- Ditchfield, R. (1974). Theory of magnetic susceptibilities and NMR chemical shifts in terms of localized quantities. 3. Application to hydrocarbons and other organic molecules. The Journal of Chemical Physics, 60(1), 303-314.
- University of California, Davis. (n.d.). 2D NMR Introduction.
- Fruchier, A., & Elguero, J. (1977). N.m.r. studies in the heterocyclic series: XVI—determination of the structure of 3‐azidoindazole by... Magnetic Resonance in Chemistry, 9(12), 716-718.
- Anton Parr. (2020). Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II).
- Wiley. (n.d.).
- Goodreads. (n.d.).
- Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Chang, J., et al. (2015). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies.
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Safety Operating Guide
4-Hydroxy-1H-indazole-3-carboxylic acid proper disposal procedures
As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I recognize that handling specialized heterocyclic compounds like 4-Hydroxy-1H-indazole-3-carboxylic acid requires more than a cursory glance at a Safety Data Sheet (SDS). The indazole scaffold is a privileged structure in drug discovery, but its environmental persistence and biological activity demand stringent, causality-driven disposal protocols.
This guide provides a self-validating system for the safe operational handling and cradle-to-grave disposal of this compound, ensuring compliance, environmental stewardship, and laboratory safety.
Physicochemical Profile & Hazard Rationale
Before executing any disposal protocol, we must understand the material's intrinsic properties. The indazole core is structurally robust and highly resistant to environmental degradation[1]. This stability means it will not readily break down in standard wastewater treatment facilities, strictly precluding any form of drain disposal. All waste generated from this compound must be managed in strict accordance with the EPA's Resource Conservation and Recovery Act (RCRA)[2].
Table 1: Chemical and Hazard Profile of 4-Hydroxy-1H-indazole-3-carboxylic acid
| Property / Metric | Value / Classification | Operational Implication |
| CAS Number | 885519-93-7[3] | Unique identifier required for accurate waste manifesting. |
| Molecular Weight | 178.14 g/mol [3] | Critical for calculating molarity and neutralization limits in waste solutions. |
| Physical State | Solid (Powder/Crystals) | Prone to aerosolization; mandates HEPA-filtered ventilation during transfer. |
| Core Structure | Indazole derivative | High environmental stability[1]; mandates high-temperature incineration. |
| GHS Classification | GHS07 (Irritant) | Causes skin/eye irritation; necessitates strict PPE compliance. |
The Causality of Chemical Segregation
In laboratory waste management, mixing incompatible chemicals is the leading cause of catastrophic container failure. Your disposal strategy must be grounded in chemical logic:
-
Why segregate from strong oxidizers? The hydroxyl and carboxylic acid functional groups on the indazole ring can undergo rapid, exothermic oxidation when exposed to reagents like concentrated nitric acid or peroxides.
-
Why isolate from strong bases? As an organic acid, it will undergo an acid-base neutralization reaction. While seemingly benign, if this occurs in a sealed waste container with high concentrations of reactants, the resulting heat of neutralization can cause solvent vaporization, rapid pressure expansion, and container rupture.
Step-by-Step Operational Disposal Protocol
This protocol ensures a self-validating workflow where each step verifies the safety of the next.
Phase A: Preparation and Containment
-
Engineering Controls: Perform all transfers inside a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of aerosolized particulates.
-
PPE Verification: Don nitrile gloves (double-gloving is recommended for waste consolidation), safety goggles, and a standard laboratory coat.
-
Container Selection: Use high-density polyethylene (HDPE) containers. Causality: HDPE provides superior chemical resistance to both the organic acid and the polar aprotic solvents (e.g., DMSO, DMF) typically used to dissolve indazole derivatives.
Phase B: Solid Waste Processing (Powders, Vials, and PPE)
-
Collection: Sweep up any residual solid using a static-free brush. Empty chemical containers may be air-dried in a ventilated fume hood, but any washings or rinsate must be collected and disposed of as hazardous liquid waste[4].
-
Primary Packaging: Place the solid waste, along with contaminated weighing boats, pipette tips, and the outer layer of gloves, into a clear, sealable polyethylene bag.
-
Secondary Containment: Place the sealed bag into a rigid, puncture-resistant solid waste drum to prevent accidental tearing during transit.
Phase C: Liquid Waste Processing (Solutions and Rinsates)
-
Solvent Compatibility Check: Visually inspect the waste carboy log to ensure it does not contain incompatible mixtures (e.g., never mix halogenated and non-halogenated solvents).
-
Transfer: Slowly pour the 4-Hydroxy-1H-indazole-3-carboxylic acid solution into the designated organic waste container using a wide-mouth funnel to prevent splashing.
-
Venting: Cap the container with a vented closure. Causality: Vented caps allow for the safe release of trace gases that may form from slow degradation or solvent interaction, preventing pressure buildup and potential explosion.
Phase D: Manifesting and EHS Handoff
-
Labeling: Affix a standardized EPA Hazardous Waste label. Explicitly write "4-Hydroxy-1H-indazole-3-carboxylic acid" and list the primary solvent. Do not use chemical abbreviations.
-
Storage: Store in a designated Satellite Accumulation Area (SAA) using secondary containment trays.
-
Final Disposal: Coordinate with Environmental Health and Safety (EHS) for pickup. The mandated destruction method is high-temperature incineration, which ensures the complete thermal cleavage of the stable indazole ring.
Spill Response and Decontamination
In the event of a localized spill, immediate and calculated action is required:
-
Solid Spill: Use dry clean-up procedures and avoid generating dust; vacuuming must only be done with a HEPA-filtered, explosion-proof system[5]. Alternatively, lightly dampen the powder with a compatible solvent to suppress dust generation before sweeping.
-
Liquid Spill: Apply an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Causality: Combustible absorbents like sawdust must be avoided because organic acids can lower the auto-ignition temperature of the resulting mixture, creating a severe fire hazard.
Waste Segregation Workflow
The following diagram illustrates the critical decision pathways for processing this compound to ensure compliance and safety.
Decision tree for the segregation and disposal of 4-Hydroxy-1H-indazole-3-carboxylic acid waste.
References
-
Hazardous Waste Disposal Procedures Source: The University of Chicago Environmental Health and Safety URL:[Link]
-
Standards Applicable to Owners and Operators of Hazardous Waste Treatment, Storage and Disposal Facilities Source: United States Environmental Protection Agency (EPA) URL:[Link]
-
Indazole Core for Enhanced Stability Data Source: K2 Mojo URL:[Link]
-
General Organic Solid Spill Protocols Source: Miakara Makers URL:[Link]
Sources
- 1. k2mojo.com [k2mojo.com]
- 2. epa.gov [epa.gov]
- 3. CAS 885519-93-7 | 4-hydroxy-1H-indazole-3-carboxylic acid - Synblock [synblock.com]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. makers.miakara.com.au [makers.miakara.com.au]
Personal Protective Equipment & Handling Guide: 4-Hydroxy-1H-indazole-3-carboxylic acid
CAS Number: 885519-93-7 Formula: C₈H₆N₂O₃ Molecular Weight: 178.14 g/mol Synonyms: 4-Hydroxyindazole-3-carboxylic acid[1][2][3]
Executive Safety Summary
Status: Bioactive Heterocyclic Compound / Potential Irritant Primary Hazard: Inhalation of Dust & Mucous Membrane Irritation [1]
As a Senior Application Scientist, I must emphasize that while specific toxicological data for the 4-hydroxy derivative (CAS 885519-93-7) is limited, we apply the Read-Across Principle from its structural analog, Indazole-3-carboxylic acid (CAS 4498-67-3).[1][3] The core indazole scaffold is a frequent pharmacophore in kinase inhibitors and receptor antagonists, necessitating that this compound be handled as a Potentially Bioactive Agent .[1]
Core Safety Directive: Treat as a Category 2 Irritant (Skin/Eye) and Category 3 Respiratory Irritant .[1][3] Due to the hydroxyl group, phenolic-like reactivity and increased polarity are expected.[1][3] All solid handling must occur within engineering controls to prevent aerosolization.[3]
Hazard Assessment & Risk Analysis (SAR-Derived)
The following hazard classification is derived from Structure-Activity Relationships (SAR) and available data for the parent indazole nucleus.
| Hazard Class | GHS Category (Predicted) | Operational Implication |
| Acute Toxicity (Oral) | Category 4 (Harmful) | Do not ingest.[1][3][4][5][6] Wash hands immediately after doffing gloves.[3] |
| Skin Irritation | Category 2 | Causes skin irritation.[1][4][7][8][9] Phenolic moiety may increase absorption or local sensitivity.[3] |
| Eye Irritation | Category 2A | Causes serious eye irritation.[1][4][5][6][7][8] Dust can cause mechanical and chemical corneal damage.[3] |
| STOT - Single Exposure | Category 3 | May cause respiratory irritation.[1][3][4][7][8] Critical Control Point: Dust generation.[1][5][8] |
Physical Properties Impacting Safety[1][2]
-
Solubility: Poor in water; soluble in DMSO, Methanol, and basic aqueous solutions.[1]
-
Electrostatics: Fine organic powders often accumulate static charge, increasing the risk of "fly-away" powder during weighing.[1][3]
PPE Selection Matrix
This matrix defines the minimum required protection. Upgrade protocols if handling quantities >100 mg or if generating aerosols outside a fume hood.[3]
A. Respiratory Protection (Critical)[1][4][7]
-
Primary Control: Chemical Fume Hood (Certified face velocity: 80–100 fpm).[1][3]
-
Secondary (If Hood Unavailable): NIOSH-approved N95 (minimum) or P100 particulate respirator.[1][3]
-
Rationale: The carboxylic acid and phenolic functionalities can irritate the upper respiratory tract.[1]
B. Ocular Protection[2][4][11]
-
Contraindicated: Safety glasses with side shields are insufficient for fine powders that can drift around lenses.[1]
C. Dermal Protection (Gloves)[1][2][4]
-
Primary Material: Nitrile Rubber.[1]
-
Minimum Thickness: 0.11 mm (4 mil).
-
Breakthrough Time: >480 min (solids); variable for solvents.[1][3]
-
Special Condition (Solution Handling):
D. Body Protection[2][10]
-
Standard: Lab coat (buttoned to neck), long pants (no leggings/synthetics), closed-toe leather/composite shoes.[1][3]
Operational Workflow: Step-by-Step
Phase 1: Preparation & Weighing
Objective: Transfer solid without generating airborne dust.[1]
-
Static Control: Place an ionizing bar or anti-static gun near the balance if the powder is flighty.[1]
-
Workspace: Line the fume hood surface with an absorbent, plastic-backed bench mat to capture minor spills.[1][3]
-
Transfer: Use a disposable anti-static spatula.[1] Do not pour from the source bottle; transfer small amounts to a weighing boat.
Phase 2: Solubilization (Reaction Setup)
Objective: Dissolve compound safely.
-
Solvent Choice: Typically DMSO or Methanol.[1]
-
Addition: Add solvent to the solid, not solid to solvent, to minimize splash risk.[1]
-
Venting: If using basic conditions (e.g., reacting with NaH or bases), gas evolution may occur.[1][3] Ensure vessel is vented.[3][6]
Phase 3: Post-Handling & Decontamination
Objective: Neutralize residues.[1]
-
Surface Wipe: Wipe the balance area with a tissue dampened with Methanol (to solubilize organic residue), followed by a soap/water wipe.[1][3]
-
Waste Segregation:
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for PPE based on the state of the chemical (Solid vs. Solution).
Figure 1: Decision logic for PPE selection based on physical state and solvent carrier risks.[1][3]
Emergency Response Protocols
| Incident Type | Immediate Action | First Aid Measure |
| Eye Contact | Flush Immediately | Rinse cautiously with water for 15 minutes .[1][3][7][8] Lift eyelids.[3][9] Remove contacts if easy to do. Seek medical attention. |
| Skin Contact | Wash & Peel | Wash with soap and plenty of water.[1][7][8][9] Peel off contaminated clothing; do not pull over head.[3] |
| Inhalation | Evacuate | Move to fresh air.[1][5][6][7][8][9] If breathing is difficult, oxygen should be administered by trained personnel.[3][9] |
| Spill (Solid) | Contain | Do not dry sweep.[1][3] Cover with wet paper towels (methanol/water) to prevent dust, then scoop into hazardous waste.[3] |
Disposal & Waste Management
Regulatory Classification: Non-RCRA Listed (typically), but treat as Hazardous Organic Waste .[1][3]
-
Solid Waste:
-
Liquid Waste (Mother Liquors):
-
Empty Containers:
References
-
PubChem. (n.d.).[1][3][4] Compound Summary: 4-hydroxy-1H-indazole-3-carboxylic acid (CID 135890259).[1][3] National Library of Medicine.[3] Retrieved March 6, 2026, from [Link][1][3]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1][3] Laboratory Safety Guidance. Retrieved March 6, 2026, from [Link]
Sources
- 1. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 885519-93-7 | 4-hydroxy-1H-indazole-3-carboxylic acid - Synblock [synblock.com]
- 3. PubChemLite - 4-hydroxy-1h-indazole-3-carboxylic acid (C8H6N2O3) [pubchemlite.lcsb.uni.lu]
- 4. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. globalsilicones.org [globalsilicones.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
